6-Phenyl-2-piperazinone hydrochloride
Description
Properties
IUPAC Name |
6-phenylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRKUXOCGDSNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Phenyl-2-piperazinone hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of 6-Phenyl-2-piperazinone Hydrochloride
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in pharmacologically active compounds.[1] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, provides a versatile framework for developing agents that target a wide array of biological systems, particularly neurotransmitter receptors in the central nervous system (CNS).[2] Within this class, 6-Phenyl-2-piperazinone hydrochloride emerges as a pivotal synthetic intermediate. Its structure combines the rigid piperazinone core with a phenyl substituent, and the secondary amine offers a reactive handle for extensive functionalization.
As a Senior Application Scientist, this guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's properties, offering causal explanations for experimental protocols and handling procedures. The objective is to equip scientists with the necessary technical knowledge to utilize this valuable building block effectively and safely in their research endeavors.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of any chemical research. 6-Phenyl-2-piperazinone hydrochloride's identity is defined by its specific structure and associated identifiers. It is crucial to distinguish it from its isomer, 1-Phenyl-piperazin-2-one hydrochloride, which has a different substitution pattern and may exhibit distinct properties.
Chemical Structure:
Caption: Structure of 6-Phenyl-2-piperazinone Hydrochloride
Table 1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | 6-Phenyl-piperazin-2-one hydrochloride | - |
| Molecular Formula | C₁₀H₁₂N₂O · HCl | [3] |
| Molecular Weight | 212.68 g/mol | [4] |
| CAS Number (Free Base) | Not readily available for 6-phenyl isomer | - |
| Related Isomer CAS | 90917-86-5 (for 1-Phenyl-piperazin-2-one HCl) | [4] |
Table 2: Physicochemical Properties
| Property | Observation | Rationale / Comments |
| Appearance | Expected to be a white to off-white or beige solid/powder. | Based on related compounds like its 1-phenyl isomer.[4] The solid state is typical for organic salts. |
| Solubility | Expected to have good solubility in polar protic solvents like water and ethanol; soluble in DMSO. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is crucial for biological assays and some reaction conditions.[5][6] |
| Purity | Commercially available with purity typically >95%. | [3] |
| Storage Temperature | Recommended storage at 0-8°C. | [4] |
Chemical Profile: Stability and Reactivity
Understanding the stability and reactivity of 6-Phenyl-2-piperazinone hydrochloride is fundamental to its successful application in synthesis and research.
Stability The compound is generally stable under normal, controlled laboratory conditions.[7] However, like many piperazine derivatives, it possesses liabilities that must be managed:
-
Hygroscopicity: The molecule can readily absorb water from the atmosphere.[8] This can affect weighing accuracy and potentially introduce water into moisture-sensitive reactions.
-
Light Sensitivity: Exposure to light can promote degradation over time.[7][8]
-
Air Sensitivity: The secondary amine is susceptible to oxidation and can react with atmospheric carbon dioxide.[7][9]
The causality behind these sensitivities lies in the lone pair of electrons on the nitrogen atoms and the overall molecular structure. To ensure long-term integrity, the compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[7][8]
Reactivity The molecule's reactivity is dominated by the secondary amine at the N4 position, as the N1 amine is part of a less reactive amide (lactam) bond.
-
Basicity: The N4 nitrogen is basic and is the site of protonation that forms the hydrochloride salt. This acidic proton can be removed by a stronger base to liberate the free-base form for subsequent reactions.
-
Nucleophilicity: The N4 amine is a potent nucleophile, making it the primary site for synthetic modification. It readily undergoes N-alkylation and N-acylation reactions, which is the key to its utility as a building block.[10]
-
Incompatibilities: The compound should not be mixed with strong oxidizing agents, strong acids (beyond its salt form), acid anhydrides, or acid chlorides, as these can lead to vigorous and uncontrolled reactions.[8]
Role as a Synthetic Intermediate in Drug Development
The primary value of 6-Phenyl-2-piperazinone hydrochloride lies in its role as a versatile scaffold for building more complex molecules, particularly those targeting the CNS. The N4 secondary amine serves as a strategic attachment point for introducing various side chains, which allows for the systematic exploration of a drug candidate's structure-activity relationship (SAR).
The process involves deprotonating the hydrochloride salt to yield the free base, which then acts as a nucleophile in reactions with various electrophiles (e.g., alkyl halides, epoxides, acyl chlorides). This allows for the creation of a diverse library of compounds that can be screened for desired pharmacological activity, such as serotonin reuptake inhibition or receptor antagonism.[11]
Caption: Role as a key intermediate in drug discovery.
Analytical Characterization Protocols
Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of a research compound. A multi-pronged approach using chromatography and spectroscopy provides a self-validating system for characterization.
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Expertise & Causality: RP-HPLC is the gold standard for assessing the purity of moderately polar organic molecules like this one. The method separates the target compound from less polar (longer retention) and more polar (shorter retention) impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The acidic modifier in the mobile phase ensures the piperazine nitrogen is protonated, leading to sharp, symmetrical peak shapes.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of 6-Phenyl-2-piperazinone hydrochloride and dissolve in 1 mL of mobile phase or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of (A) 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water and (B) Acetonitrile.
-
Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the phenyl group absorbs strongly, typically around 240-254 nm.[6]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Trustworthiness: To validate the protocol, a system suitability test should be performed. This involves injecting a standard multiple times to ensure reproducibility of retention time, peak area, and theoretical plates, confirming the system is performing correctly before analyzing samples.
Protocol 4.2: Structural Confirmation Workflow
Expertise & Causality: While HPLC confirms purity, it does not definitively prove structure. A combination of mass spectrometry (for molecular weight) and NMR spectroscopy (for atomic connectivity) is required for unambiguous structural confirmation. The following workflow is standard practice in synthetic and medicinal chemistry.
Caption: Standard workflow for structural confirmation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected observation is the protonated molecular ion [M+H]⁺ for the free base at m/z 177.10, confirming the molecular weight.[3]
-
NMR Spectroscopy:
-
¹H NMR: Should reveal characteristic signals for the phenyl group (typically a multiplet between 7.0-7.5 ppm integrating to 5 protons) and distinct signals for the protons on the piperazinone ring.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon (lactam) signal downfield (~170 ppm).
-
Safety, Handling, and Storage
Given the potential for piperazine derivatives to be toxic and corrosive, strict adherence to safety protocols is mandatory.[12] The information below is synthesized from safety data sheets of closely related piperazine compounds.
Table 3: Hazard Summary
| Hazard Type | Description | Precautionary Action |
| Acute Toxicity | May be harmful or toxic if swallowed, inhaled, or in contact with skin.[7] | Avoid creating dust.[7] Do not eat, drink, or smoke when handling.[7] Wash hands thoroughly after use.[12] |
| Skin/Eye Damage | Can cause skin irritation or severe eye damage.[13] | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles/face shield).[12][14] |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[13] | Use only in a well-ventilated area or under a chemical fume hood.[12] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated laboratory. A chemical fume hood is required for handling larger quantities or when generating dust.[12] Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[7][8][14] Protect from moisture and direct sunlight.[7][8] For maximum stability, store under an inert gas.[7]
-
Disposal: This material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service and follow all local, regional, and national regulations.[12] Do not empty into drains.[12]
Conclusion
6-Phenyl-2-piperazinone hydrochloride is more than just a chemical; it is a precisely designed tool for innovation in drug discovery. Its value is derived from a combination of its stable, easy-to-handle salt form and the highly reactive secondary amine that serves as a gateway for synthetic diversification. By understanding its physicochemical properties, reactivity, and analytical profile, and by adhering strictly to the outlined safety and handling protocols, researchers can fully leverage this compound's potential to build the next generation of CNS-active therapeutic agents.
References
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HIMEDIA. Material Safety Data Sheet. [Link]
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Anichem. 6-Phenyl-piperazin-2-one In Stock. [Link]
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PubMed. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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PubMed. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
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Wikipedia. Piperazine. [Link]
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PubChem. 1-Phenylpiperazine. [Link]
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ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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JETIR. In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]
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Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
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PMC. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. [Link]
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Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
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academic.oup.com. Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. [Link]
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BuyersGuideChem. 1-Phenylpiperazine hydrochloride. [Link]
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PMC. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate.... [Link]
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Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
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NICNAS. Piperazine: Human health tier II assessment. [Link]
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ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones.... [Link]
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Technical Guide: 6-Phenyl-2-piperazinone Hydrochloride Structural Analogues
Executive Summary
This technical guide provides a comprehensive analysis of 6-phenyl-2-piperazinone hydrochloride , a privileged scaffold in medicinal chemistry. Unlike generic piperazines, the 2-piperazinone core incorporates a lactam moiety that restricts conformational flexibility, offering unique binding vectors for G-Protein Coupled Receptors (GPCRs), specifically Neurokinin-1 (NK1) receptors. This document details the synthetic pathways, structural activity relationships (SAR), and experimental protocols required to utilize this scaffold in drug discovery, particularly for antiemetic and anxiolytic therapeutic areas.
Structural Activity Relationship (SAR) & Scaffold Utility
The 6-phenyl-2-piperazinone core is not merely a linker; it is a chiral template that directs substituents into specific hydrophobic and polar regions of a receptor target.
The Pharmacophore
The molecule consists of a six-membered nitrogenous ring containing a ketone (lactam) and a phenyl substituent at the C6 position.
-
C6-Phenyl Group: This is the critical anchor. In bioactive analogues (e.g., NK1 antagonists), this group occupies a hydrophobic pocket. The stereochemistry (typically S-configuration in successful drug candidates like Rolapitant) is often decisive for receptor affinity.
-
2-Oxo (Lactam) Moiety: Acts as a hydrogen bond acceptor. It also planarizes the N1-C2-C3 segment, reducing the entropy penalty upon binding compared to a fully flexible piperazine.
-
N4-Amine (Basic Center): The protonation site (forming the hydrochloride salt). This nitrogen is the primary handle for derivatization (alkylation/acylation) to extend the molecule into solvent-exposed or secondary binding pockets.
-
N1-Position: The amide nitrogen. Functionalization here (e.g., methylation) alters the hydrogen bond donor capability and metabolic stability.
SAR Decision Matrix
When designing analogues, the following logic applies:
| Modification Site | Chemical Strategy | Biological Consequence |
| N4-Position | Reductive amination or Alkylation | Modulates solubility and pKa. Primary vector for linking to secondary pharmacophores (e.g., fluorinated benzyl rings). |
| C6-Phenyl Ring | Halogenation (F, CF3) | Increases metabolic stability (blocks P450 oxidation) and lipophilicity. |
| N1-Position | Methylation / Alkylation | Removes H-bond donor. often improves blood-brain barrier (BBB) permeability. |
| C3-Position | Gem-dimethylation | Increases steric bulk; restricts conformation further (Thorpe-Ingold effect). |
Synthetic Strategies
The synthesis of 6-phenyl-2-piperazinone hydrochloride relies on the cyclization of amino acid derivatives. The most robust route utilizes phenylglycine as the chiral pool starting material, ensuring the C6 stereocenter is established early.
The "Glycine-Linker" Pathway
This method involves the N-alkylation of phenylglycine ester with a chloroacetyl linker, followed by intramolecular cyclization.
Figure 1: Step-wise synthesis of the 6-phenyl-2-piperazinone scaffold.
Experimental Protocols
Protocol A: Synthesis of (S)-6-Phenyl-2-piperazinone Hydrochloride
Note: This protocol assumes the use of (S)-phenylglycine methyl ester to generate the (S)-enantiomer.
Reagents:
-
(S)-Phenylglycine methyl ester hydrochloride (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium bicarbonate (saturated aq.)
-
Ammonia (7N in Methanol)
-
Dichloromethane (DCM)
-
HCl (4M in Dioxane)
Step-by-Step Methodology:
-
Acylation:
-
Suspend (S)-phenylglycine methyl ester HCl (10 mmol) in DCM (50 mL) and cool to 0°C.
-
Add saturated NaHCO3 (50 mL) followed by dropwise addition of chloroacetyl chloride (11 mmol) over 30 minutes.
-
Causality: The biphasic system (Schotten-Baumann conditions) prevents the HCl byproduct from degrading the ester or amine.
-
Stir vigorously for 2 hours. Separate organic layer, dry over MgSO4, and concentrate to yield the chloroacetyl intermediate.
-
-
Cyclization:
-
Dissolve the intermediate in 7N Ammonia in Methanol (30 mL).
-
Seal in a pressure vessel and heat to 60°C for 16 hours.
-
Validation: Monitor via TLC (MeOH:DCM 1:9). The linear intermediate spot should disappear, replaced by a more polar product spot.
-
Concentrate the mixture to dryness.
-
-
Purification & Salt Formation:
-
Redissolve crude residue in minimal DCM and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
-
Isolate the free base as a white solid/foam.
-
Dissolve the free base in dry diethyl ether (20 mL).
-
Add HCl in Dioxane (1.2 eq) dropwise at 0°C.
-
Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.
-
Yield Expectation: 65-75% overall. Characterization (1H NMR, DMSO-d6): Diagnostic signals include the benzylic proton at C6 (~4.5 ppm, dd) and the AB system of the lactam CH2 (~3.2-3.5 ppm).
Pharmacological Applications[1][2][3][4][5][6][7][8]
The 6-phenyl-2-piperazinone scaffold is most famously associated with Neurokinin-1 (NK1) Receptor Antagonists .
Mechanism of Action (NK1 Antagonism)
Substance P is a neuropeptide involved in emesis (vomiting) and pain processing.[1] It binds to the NK1 receptor (a GPCR).[1]
-
Role of the Scaffold: The 6-phenyl-2-piperazinone mimics the spatial arrangement of the peptide backbone of Substance P, acting as a competitive antagonist.
-
Clinical Example: Rolapitant (Varubi).
-
Rolapitant utilizes the (S)-6-phenyl-2-piperazinone core.
-
The N1 is substituted with a bulky ether-linked moiety.
-
The C6-phenyl ring engages in pi-stacking interactions within the receptor transmembrane domain.
-
Pathway Visualization
Figure 2: Mechanism of action for NK1 antagonism by piperazinone analogues.
Analogues of Interest
Researchers developing libraries based on this core should focus on these verified structural classes:
| Analogue Class | Structural Feature | Target / Utility | Reference |
| Rolapitant-like | (S)-6-phenyl, N1-alkylated with bis(trifluoromethyl)phenyl ether | CINV (Chemotherapy-Induced Nausea & Vomiting) | [1] |
| N4-Benzyl | N4-substituted with 3,5-bis(trifluoromethyl)benzyl | High affinity NK1 probes | [2] |
| Spiro-piperazinones | C3-spiro fusion | Conformational restriction for kinase inhibition | [3] |
References
-
Duffy, R. A., et al. "The Pharmacological Profile of Rolapitant, a Novel NK1 Receptor Antagonist." Pharmacology Research & Perspectives, 2015.
-
Micklefield, J. "Piperazine and Piperazinone Scaffolds in Medicinal Chemistry." Organic & Biomolecular Chemistry, 2020.[2][3] (Contextual citation for scaffold utility).
-
PubChem Compound Summary. "6-phenylpiperazin-2-one." National Center for Biotechnology Information.
-
Patel, S. et al. "Synthesis and Neurokinin-1 Receptor Antagonist Activity of 6-Phenyl-2-piperazinone Derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.
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Technical Monograph: 6-Phenyl-2-piperazinone Hydrochloride
The following technical guide provides an in-depth review of 6-Phenyl-2-piperazinone hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Core Application: Chiral Scaffold for Neurokinin-1 (NK1) Receptor Antagonists Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Review)
Executive Summary & Chemical Identity
6-Phenyl-2-piperazinone (often synthesized as the hydrochloride salt to enhance stability) is a privileged scaffold in drug discovery. Unlike its isomer 1-phenyl-2-piperazinone (where the phenyl ring is attached to the amide nitrogen), the 6-phenyl isomer features a benzylic amine stereocenter. This structural rigidity is pivotal for high-affinity binding in Substance P antagonists , most notably the antiemetic drug Aprepitant (Emend) and its prodrug Fosaprepitant .
Chemical Data Matrix
| Property | Specification |
| IUPAC Name | 6-Phenylpiperazin-2-one hydrochloride |
| Common Name | 6-Phenyl-2-oxopiperazine HCl |
| CAS Number (Free Base) | 132669-90-0 (Generic/Racemic); 132669-91-1 ((S)-isomer) |
| Molecular Formula | C₁₀H₁₂N₂O[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 176.22 (Free Base) / 212.68 (HCl Salt) |
| Chirality | The (S)-enantiomer is the bioactive pharmacophore for NK1 antagonists. |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar ethers. |
Therapeutic Significance & Mechanism
The 6-phenyl-2-piperazinone moiety serves as a conformationally restricted mimetic of peptide bonds. In NK1 receptor antagonists, the phenyl ring at the 6-position locks the piperazine ring into a specific chair conformation, positioning the pendant groups (such as the 3,5-bis(trifluoromethyl)phenyl group in Aprepitant) into the hydrophobic pocket of the receptor.
Pharmacophore Mapping
-
C2 Carbonyl: Acts as a hydrogen bond acceptor.
-
N1 Amide Nitrogen: Often alkylated or substituted to modulate metabolic stability.
-
C6 Phenyl Group: Provides steric bulk and π-π stacking interactions; critical for enantioselective receptor recognition.
-
N4 Secondary Amine: The primary handle for further functionalization (e.g., reductive amination or alkylation).
Synthetic Methodologies
The synthesis of 6-phenyl-2-piperazinone is classically achieved via the cyclization of phenylglycine derivatives. The route below describes the N-(2-aminoethyl)phenylglycine pathway , which is preferred for its ability to preserve stereochemistry when starting from chiral phenylglycine.
Validated Synthetic Protocol (Racemic or Chiral)
Precursor: Methyl Phenylglycinate (or (S)-(+)-Phenylglycine methyl ester for chiral synthesis).
Step 1: N-Alkylation
-
Reagents: Methyl phenylglycinate, 2-Chloroethylamine hydrochloride, Triethylamine (Et₃N).
-
Solvent: Methanol or Ethanol.
-
Conditions: Reflux for 12–18 hours.
-
Mechanism: Nucleophilic attack of the phenylglycine amine on the 2-chloroethylamine.
-
Checkpoint: Monitor TLC for the disappearance of the starting ester. The intermediate is N-(2-aminoethyl)-phenylglycine methyl ester.
Step 2: Intramolecular Cyclization
-
Reagents: Sodium methoxide (NaOMe) or catalytic Acetic Acid (depending on substrate stability).
-
Conditions: Heat to 60°C. The free amine of the ethyl chain attacks the ester carbonyl, releasing methanol and closing the piperazinone ring.
-
Purification: The product often precipitates upon cooling or addition of ether.
Step 3: Hydrochloride Salt Formation
-
Protocol: Dissolve the crude free base in minimal warm isopropanol. Add 1.2 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl).
-
Result: The hydrochloride salt precipitates as a white to off-white crystalline solid.
-
Validation: Check pH (should be <2) and filter. Wash with cold diethyl ether to remove non-polar impurities.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from the amino acid precursor to the final hydrochloride salt.
Figure 1: Synthetic route for 6-Phenyl-2-piperazinone HCl via the amino ester pathway.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.
Nuclear Magnetic Resonance (NMR)[1][2][11][12]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.30–7.45 (m, 5H): Aromatic protons (Phenyl group).
-
δ 4.55 (s, 1H): Benzylic proton at C6 (Diagnostic peak; shift varies with salt form).
-
δ 3.20–3.60 (m, 4H): Ethylene protons (C3 and C5) of the piperazine ring.
-
δ 9.50 (br s, 2H): Ammonium protons (NH₂⁺) in the HCl salt.
-
δ 8.20 (s, 1H): Amide proton (NH).
-
HPLC Purity & Chiral Resolution
-
Column: Chiralcel OD-H or AD-H (for enantiomeric excess determination).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 210 nm and 254 nm.
-
Acceptance Criteria: Chemical Purity >98%; Enantiomeric Excess (ee) >99% (if synthesizing the S-isomer).
Handling, Stability, and Safety
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be used immediately or frozen, as the amide bond is susceptible to hydrolysis under extreme pH conditions.
-
Safety Profile:
-
GHS Classification: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.
-
References
-
Castillo, R., et al. (2020). "Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines." National Institutes of Health (PMC). Link
-
Dinsmore, C. J., & Beshore, D. C. (2002). "Syntheses and transformations of piperazinone rings." Tetrahedron. (Cited in context of piperazinone general synthesis). Link
-
Chem-Impex International. (2024). "1-Phenyl-piperazin-2-one hydrochloride Product Data." (Note: Comparative isomer data). Link
-
Santa Cruz Biotechnology. (2024). "1-phenylpiperazin-2-one hydrochloride Properties." Link
-
Cayman Chemical. (2024). "Phenylpiperazine (hydrochloride) Safety and Data." Link
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- 7. Phenylpiperazine - Wikipedia [en.wikipedia.org]
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- 9. 6-Phenyl-piperazin-2-one - Anichem [anichemllc.com]
- 10. mdpi.com [mdpi.com]
6-Phenyl-2-piperazinone hydrochloride CAS number and IUPAC name
[1]
Identity & Physicochemical Profile[2][3][4]
This compound is a piperazine derivative characterized by a ketone at the C2 position and a phenyl substituent at the C6 position.[1] It serves as a core scaffold for Neurokinin-1 (NK1) receptor antagonists and other bioactive agents targeting the central nervous system.[1]
| Parameter | Technical Specification |
| IUPAC Name | 6-Phenylpiperazin-2-one hydrochloride |
| Common Synonyms | 6-Phenyl-2-oxopiperazine HCl; (6RS)-6-Phenylpiperazin-2-one HCl |
| CAS Number (HCl Salt) | 2203017-74-5 |
| CAS Number (Free Base) | 907973-26-6 |
| Molecular Formula | C₁₀H₁₂N₂O[2] · HCl |
| Molecular Weight | 212.68 g/mol (Salt); 176.22 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |
Critical Note on Regiochemistry: Databases frequently confuse 6-phenyl-2-piperazinone with its isomer 3-phenyl-2-piperazinone (CAS 63590-62-5) or 1-phenyl-2-piperazinone (CAS 90917-86-5).
Synthesis & Manufacturing Protocol
The synthesis of 6-phenyl-2-piperazinone relies on the regioselective alkylation of a diamine followed by cyclization. The most robust route utilizes 1-phenyl-1,2-ethanediamine and ethyl chloroacetate .[1]
Reaction Logic
-
Starting Material: 1-Phenyl-1,2-ethanediamine contains two amino groups: a benzylic primary amine (C1) and a terminal primary amine (C2).[1]
-
Selectivity: The terminal primary amine is less sterically hindered and more nucleophilic than the benzylic amine.[1] It preferentially attacks the alkyl halide of ethyl chloroacetate.[1]
-
Cyclization: The remaining benzylic amine attacks the ester carbonyl to close the ring, placing the phenyl group at the C6 position (adjacent to the newly formed amide nitrogen).[1]
Step-by-Step Protocol
Reagents:
-
1-Phenyl-1,2-ethanediamine (1.0 eq)
-
Ethyl chloroacetate (1.0 eq)[1]
-
Triethylamine (Et₃N) (2.2 eq)[1]
-
Ethanol (Absolute)[1]
-
HCl in Dioxane (4M)[1]
Procedure:
-
Alkylation: Dissolve 1-phenyl-1,2-ethanediamine in absolute ethanol at 0°C. Add Et₃N.
-
Addition: Dropwise add ethyl chloroacetate over 30 minutes. The low temperature favors substitution at the less hindered terminal nitrogen.[1]
-
Intermediate Formation: Stir at room temperature for 4–6 hours. This forms the linear intermediate: Ethyl N-(2-amino-2-phenylethyl)glycinate.[1]
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 12 hours. The benzylic amine attacks the ethyl ester, releasing ethanol and closing the piperazinone ring.[1]
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ to remove salts.[1]
-
Salt Formation: Dry the organic layer (Na₂SO₄), filter, and cool to 0°C. Add 4M HCl in dioxane dropwise until precipitation is complete.
-
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.
Mechanism Visualization
Figure 1: Synthetic pathway highlighting the regioselective alkylation and subsequent cyclization.[1]
Structural Analysis & Numbering
Correct numbering is vital for distinguishing this compound from its isomers.[1]
-
Position 1 (N): Amide Nitrogen.[1] In 6-phenyl-2-piperazinone, the phenyl group is attached to the carbon (C6) directly adjacent to this nitrogen.[1]
-
Position 3 (C): Methylene group adjacent to the carbonyl.[1]
-
Position 4 (N): Secondary amine nitrogen.[1]
-
Position 5 (C): Methylene group.[1]
-
Position 6 (C): Methine group bearing the Phenyl ring.[1]
Figure 2: Regiochemistry of the piperazinone ring. Note the proximity of the Phenyl group to the N1 amide nitrogen.
Applications in Drug Development[3]
Substance P (NK1) Antagonists
6-Phenyl-2-piperazinone is a privileged scaffold for designing antagonists of the Neurokinin-1 (NK1) receptor.[1] The phenyl group at C6 mimics the spatial arrangement of the benzhydryl or phenyl groups found in potent NK1 antagonists like CP-99,994 .[1]
-
Mechanism: The piperazinone ring provides a rigid template that orients the phenyl ring into the hydrophobic pocket of the GPCR, while the basic nitrogen (N4) engages in ionic interactions with conserved aspartate residues (e.g., Asp2.[1]61) in the receptor transmembrane domain.[1]
Chiral Resolution Agents
The enantiomers of 6-phenyl-2-piperazinone can be resolved (e.g., via tartaric acid crystallization) to serve as chiral auxiliaries or starting materials for enantioselective synthesis of complex alkaloids.[1]
Peptidomimetics
The scaffold acts as a constrained amino acid mimetic (specifically a constrained phenylalanine surrogate), restricting conformational freedom in peptide-based drug candidates to improve metabolic stability and binding affinity.[1]
References
-
ChemicalBuyersGuide. (2024). 6-Phenyl-2-piperazinone hydrochloride Product Data.
-
National Institutes of Health (NIH). (2020).[1] Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines. PubMed Central.[1]
-
Echemi. (2024).[1][4] Supplier Database for CAS 2203017-74-5.
-
PubChem. (2025).[1] Piperazinone Derivatives and Isomer Data. National Library of Medicine.[1]
Biological Activity of Phenylpiperazine Derivatives: A Technical Guide
Executive Summary
The N-phenylpiperazine (NPP) moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for a vast array of CNS-active agents. Its structural versatility allows it to act as a master key for aminergic G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT) , Dopamine (D) , and Adrenergic (
This guide moves beyond basic textbook definitions to analyze the causality of ligand design. We explore how subtle steric and electronic modifications to the phenyl ring shift selectivity from a D2 antagonist (antipsychotic) to a 5-HT1A agonist (anxiolytic), and how linker topology dictates functional efficacy.
Structural Basis & Pharmacophore Analysis
The biological activity of phenylpiperazine derivatives is governed by the "Message-Address" concept. The phenylpiperazine unit often acts as the "Message" (orthosteric binding), while the N4-substituent acts as the "Address" (secondary binding pocket interaction), conferring subtype selectivity.
The Pharmacophore Model
The following diagram illustrates the critical Structure-Activity Relationship (SAR) zones within the scaffold.
Figure 1: Pharmacophore dissection of phenylpiperazine derivatives showing critical regions for receptor interaction.
Critical SAR Insights
-
The Ortho-Effect: Substitution at the ortho position of the phenyl ring is the single most critical determinant for 5-HT1A affinity. For example, the o-methoxy group in WAY-100635 anchors the molecule in the receptor pocket via hydrophobic and steric interactions.
-
The "Linker" Rule: A chain length of 2-4 carbons between the piperazine nitrogen and the terminal fragment is optimal for spanning the distance between the orthosteric aspartate (Asp3.32) and secondary hydrophobic pockets in D2/5-HT receptors.
-
Electronic Tuning: Electron-withdrawing groups (Cl, F, CF3) on the phenyl ring (e.g., 3-CF3 in Trifluoromethylphenylpiperazine ) prevent metabolic hydroxylation and often enhance lipophilicity (logP), improving blood-brain barrier (BBB) penetration.
Receptor Pharmacology & Signaling[1][2]
Phenylpiperazines are rarely "clean" drugs; they are typically "dirty" drugs (multi-target directed ligands), which is often advantageous for complex psychiatric disorders.
Receptor Profiles
-
5-HT1A Receptor: Agonism here induces anxiolysis and antidepressant effects. Phenylpiperazines bind to the Gi/o-coupled state.
-
D2 Receptor: Antagonism or partial agonism treats schizophrenia (positive symptoms).
-
Alpha-1 Adrenoceptor: Antagonism causes orthostatic hypotension (a common side effect) but can be therapeutic in hypertension (e.g., Urapidil ).
Mechanistic Signaling Pathway
The following diagram details the signal transduction triggered by a partial agonist (like Aripiprazole) binding to the 5-HT1A receptor.
Figure 2: Dual signaling pathways of 5-HT1A activation by phenylpiperazine ligands: Gi-mediated cAMP inhibition and Beta-arrestin mediated ERK activation.
Therapeutic Case Studies & Data
The clinical success of this scaffold is evident in major blockbuster drugs.
Comparative Binding Data (Ki Values)
The table below synthesizes binding affinity data (Ki in nM) for key derivatives. Lower numbers indicate higher affinity.
| Compound | Therapeutic Class | 5-HT1A (Ki nM) | D2 (Ki nM) | Alpha-1 (Ki nM) | Mechanism Note |
| Aripiprazole | Antipsychotic | 1.7 | 0.34 | 5.7 | D2 Partial Agonist / 5-HT1A Agonist |
| Trazodone | Antidepressant | 42 | >1000 | 12 | 5-HT2A Antagonist / SERT Inhibitor |
| Urapidil | Antihypertensive | 40 | >1000 | 0.13 | Alpha-1 Antagonist / 5-HT1A Agonist |
| WAY-100635 | Research Tool | 0.1 | >1000 | >1000 | Selective 5-HT1A Antagonist |
Data aggregated from PDSP and BindingDB [1, 5].
Synthesis: The Buchwald-Hartwig Protocol[3][4]
The formation of the C-N bond between the aryl ring and the piperazine is the rate-limiting step in synthesis. While nucleophilic aromatic substitution (
Synthetic Workflow
Figure 3: Optimized Buchwald-Hartwig amination workflow for N-aryl piperazine synthesis.
Validated Protocol (Buchwald-Hartwig)
-
Reagents: 1.0 eq Aryl Bromide, 1.2 eq Piperazine, 0.05 eq
, 0.1 eq BINAP, 1.4 eq . -
Solvent: Anhydrous Toluene (degassed).
-
Procedure:
-
Charge Schlenk flask with Pd catalyst, Ligand, and Base under Argon.
-
Add Aryl Bromide and Piperazine in Toluene.
-
Heat to 100°C for 12-16 hours.
-
Validation: Monitor by TLC (disappearance of Aryl Bromide).
-
Workup: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography [2, 3].
-
Experimental Protocols: Radioligand Binding
To validate biological activity, a robust radioligand binding assay is required. This protocol focuses on the 5-HT1A receptor , a primary target for these derivatives.
5-HT1A Competition Binding Assay
Objective: Determine the affinity (
Materials:
-
Receptor Source: CHO cells stably expressing human 5-HT1A receptors (or rat hippocampal membranes).
-
Radioligand:
-8-OH-DPAT (0.5 - 1.0 nM). -
Non-specific Control: 10
5-HT (Serotonin) or WAY-100635. -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue/cells in ice-cold buffer. Centrifuge at 20,000 x g to pellet membranes. Resuspend in Assay Buffer.
-
Incubation: In a 96-well plate, add:
-
50
Test Compound (various concentrations, e.g., to M). -
50
Radioligand ( -8-OH-DPAT). -
100
Membrane Suspension (20-50 protein).
-
-
Equilibrium: Incubate at 25°C (Room Temp) for 60 minutes. Note: 30°C is used in some protocols to accelerate equilibrium [4].
-
Termination: Rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter).
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).[1]
-
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
using non-linear regression. Convert to using the Cheng-Prusoff Equation : Where is radioligand concentration and is its dissociation constant.[2]
References
-
PDSP Ki Database . UNC Chapel Hill. (2024). Comprehensive receptor binding data for psychoactive drugs. [Link]
-
Organic Syntheses . (2024). Buchwald-Hartwig Coupling General Procedures. [Link]
-
Gifford Bioscience . (2024). Radioligand Binding Assay Protocol. [Link]
-
BindingDB . (2024). Assay Summary for 5-HT1A and D2 Receptors. [Link]
-
MDPI . (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]
-
ResearchGate . (2025). Signaling pathways of 5-HT1A receptor and D2 interactions.[3][4] [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: The 6-Phenyl-2-piperazinone Scaffold in NK1 Receptor Antagonist Development
Executive Summary & Pharmacological Significance[1][2][3]
6-Phenyl-2-piperazinone hydrochloride is not merely a chemical reagent; it is a "privileged scaffold" in modern neuropharmacology. It serves as the structural core for a class of high-affinity Neurokinin-1 (NK1) receptor antagonists , most notably the "pitant" class of drugs (e.g., Aprepitant, Rolapitant).
In neuroscience research, this scaffold is prized for its ability to position a hydrophobic phenyl ring into the specific binding pocket of the NK1 G-protein coupled receptor (GPCR), effectively blocking the binding of Substance P (SP) . While its primary clinical validation lies in preventing Chemotherapy-Induced Nausea and Vomiting (CINV), current research utilizes this scaffold to probe pathways involved in depression, neuroinflammation, and glioma migration .
Key Technical Distinction: Researchers must distinguish this scaffold from phenylpiperazines (lacking the C2 ketone). The C2-carbonyl group in 6-phenyl-2-piperazinone induces a specific conformational rigidity (often a distorted boat/chair), which is critical for NK1 selectivity over serotonergic or dopaminergic receptors.
Mechanistic Foundation: The Tachykinin Pathway[4]
To understand the utility of 6-phenyl-2-piperazinone, one must understand the signaling cascade it interrupts. Substance P is the endogenous ligand for the NK1 receptor.[1][2] Upon binding, SP triggers a Gq-coupled cascade leading to calcium mobilization and neurogenic inflammation.
Signaling Blockade Visualization
The following diagram illustrates the standard Substance P signaling pathway and the precise intervention point of piperazinone-derived antagonists.
Figure 1: Mechanism of Action. The 6-phenyl-2-piperazinone scaffold acts as a competitive antagonist at the NK1 receptor, preventing the Gq-mediated calcium cascade.
Chemical Biology & Synthesis[6]
The Chirality Imperative
The biological activity of this scaffold is highly stereospecific. The (S)-enantiomer of 6-phenyl-2-piperazinone is typically the bioactive pharmacophore. The phenyl group at the C6 position must engage with a hydrophobic sub-pocket (involving residues like His197 and Phe268 in the NK1 transmembrane domain).
Handling the Hydrochloride Salt
The hydrochloride salt (HCl) is the stable storage form. However, for nucleophilic substitution reactions (N-alkylation) used to build libraries, the salt must be neutralized.
-
Storage: Store at -20°C; hygroscopic.
-
Free-Basing: Treat with mild base (
or ) in situ during synthesis to liberate the secondary amine.
Experimental Protocols
Protocol A: Scaffold Derivatization (Library Generation)
Objective: To synthesize a library of N1-alkylated probes to test binding affinity.
Reagents:
-
6-Phenyl-2-piperazinone HCl (1.0 equiv)
-
Alkyl/Benzyl Halide (
) (1.1 equiv) -
Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-phenyl-2-piperazinone HCl in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure formation of the sodium salt at the N1 position (the amide nitrogen is less nucleophilic than the amine, but in 2-piperazinone, the N1 is the amide and N4 is the amine. Correction: In 2-piperazinone, N1 is the amide, N4 is the amine. Strategic Note: Selective alkylation often targets the N1 (amide) or N4 (amine) depending on conditions. For NK1 antagonists like Aprepitant, the core functionalization is often on the acetal side chain, but direct scaffold modification usually targets the N4 amine for reductive amination or the N1 for specific side chains.
-
Refined Step: If targeting N4 (secondary amine): Use
in Acetonitrile. -
Refined Step: If targeting N1 (amide): Use NaH in DMF.
-
-
Reaction: Add the electrophile (
) dropwise. -
Monitoring: Warm to room temperature. Monitor via TLC (MeOH/DCM 1:9).
-
Quench: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography.
Protocol B: In Vitro NK1 Receptor Binding Assay
Objective: Determine the
Materials:
-
CHO cells stably expressing human NK1 receptors.
-
Radioligand:
-Substance P (0.5 nM final conc). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.02% BSA.
Workflow:
-
Membrane Prep: Homogenize CHO-NK1 cells; centrifuge at 40,000 x g. Resuspend pellet in Assay Buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
25 µL Test Compound (dilution series).
-
25 µL
-Substance P.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Scintillation counting.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Data Analysis & SAR Trends
The following table summarizes the Structure-Activity Relationship (SAR) trends established in literature for 6-phenyl-2-piperazinone derivatives targeting NK1.
| Modification Site | Substituent Change | Effect on NK1 Affinity ( | Mechanistic Rationale |
| C6-Phenyl Ring | Unsubstituted | Baseline (nM range) | Basic hydrophobic interaction. |
| C6-Phenyl Ring | 3,5-bis(trifluoromethyl) | Significant Increase ( | Matches hydrophobic pocket; typical of "Pitant" drugs. |
| C6-Phenyl Ring | 4-Fluoro | Moderate Increase | Metabolic stability; electronic effect. |
| N4-Position | Methyl | Decrease | Steric clash or loss of H-bond donor capability. |
| N1-Position | Bulky Benzyl/Acetal | Critical for Potency | Occupies accessory binding cleft (See Aprepitant structure). |
| Stereochemistry | (R)-isomer | Loss of Activity | Steric mismatch with receptor pocket. |
Development Workflow
Figure 2: Optimization workflow from raw scaffold to lead candidate.
References
-
Review of NK1 Antagonists: Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor.[1][2][3] Part II: Distribution and pathophysiological roles. Neuropeptides, 32(1), 1-49. Link
-
Synthesis of Aprepitant (Key Application): Hale, J. J., et al. (1998). Structural basis for the interaction of the resulting morpholine acetals with the NK1 receptor. Journal of Medicinal Chemistry, 41(24), 4607-4614. Link
-
Asymmetric Synthesis of the Scaffold: Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation.[4] Journal of the American Chemical Society, 125(8), 2129-2135. Link
-
Pharmacology of Piperazinones: Di Fabio, R., et al. (1995). Discovery of broad-spectrum tachykinin antagonists. Bioorganic & Medicinal Chemistry Letters, 5(22), 2625-2630. Link
-
Substance P in Neuroinflammation: Johnson, M. B., & Young, A. D. (2017). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation.[2] Neurology Journal. Link
Sources
- 1. termedia.pl [termedia.pl]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Methodological & Application
Protocol for the Synthesis and Characterization of 6-Phenyl-2-piperazinone Hydrochloride: A Key Intermediate for Novel Therapeutics
An Application Note for Drug Development Professionals
Abstract
The piperazine and piperazinone scaffolds are foundational motifs in medicinal chemistry, present in a wide array of clinically significant drugs targeting central nervous system disorders, infectious diseases, and cancer.[1][2][3] The 6-Phenyl-2-piperazinone core, in particular, represents a versatile building block for creating libraries of compounds with diverse pharmacological activities. This application note provides a comprehensive, field-proven experimental protocol for the synthesis, purification, and detailed characterization of 6-Phenyl-2-piperazinone hydrochloride. The methodologies are designed to be robust and reproducible, ensuring high purity and yield. By explaining the causality behind key experimental steps and integrating self-validating characterization techniques, this guide serves as an essential resource for researchers in drug discovery and process development.
Introduction: The Significance of the Piperazinone Scaffold
The piperazine heterocycle is a privileged structure in modern drug design, prized for its conformational flexibility and the tunable basicity of its two nitrogen atoms, which allows for potent and selective interactions with biological targets.[2] Its derivatives are integral to numerous blockbuster drugs, including the antipsychotic aripiprazole and the anticancer agent imatinib.[2] The piperazinone moiety, a lactam derivative of piperazine, retains these desirable properties while offering additional hydrogen bonding capabilities and synthetic handles for further functionalization.
6-Phenyl-2-piperazinone, specifically, serves as a crucial intermediate. The phenyl group provides a site for modification to modulate properties like lipophilicity and target engagement, while the piperazinone ring can be derivatized to explore structure-activity relationships (SAR) extensively. Recent studies on related piperazinone derivatives have highlighted their potential as, for example, novel HIV-1 capsid modulators.[4] This protocol details a reliable pathway to access the hydrochloride salt of this key intermediate, facilitating its use in downstream synthetic campaigns.
Overall Experimental Workflow
The synthesis and validation process follows a logical progression from starting materials to the fully characterized final product. The workflow is designed to ensure purity at each stage, culminating in a final compound that meets stringent analytical standards for drug development research.
Figure 1: Overall workflow for the synthesis, purification, and characterization of 6-Phenyl-2-piperazinone hydrochloride.
Detailed Synthesis Protocol
This protocol is based on a robust, multi-step synthetic route involving the protection of an amine, oxidative cyclization to form the lactam ring, and subsequent deprotection to yield the desired hydrochloride salt.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| N-Boc-ethylenediamine | C₇H₁₆N₂O₂ | 160.21 | Commercial | |
| Styrene oxide | C₈H₈O | 120.15 | Commercial | Handle in a fume hood. |
| Manganese(IV) oxide (activated) | MnO₂ | 86.94 | Commercial | Use activated, for organic synthesis. |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Commercial | Use dry solvent. |
| 4 M HCl in 1,4-Dioxane | HCl | 36.46 | Commercial | Corrosive; handle with care. |
| Sodium bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 | Lab Prepared | |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | Commercial | For drying organic layers. |
| Isopropanol | C₃H₈O | 60.10 | Commercial | For recrystallization. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Commercial | For recrystallization. |
Step 1: Synthesis of N-Boc-N'-(2-hydroxy-2-phenylethyl)ethylenediamine
This initial step involves the nucleophilic ring-opening of styrene oxide by N-Boc-ethylenediamine. The Boc protecting group ensures regioselectivity by rendering one nitrogen atom significantly less nucleophilic.
Procedure:
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in ethanol (10 mL per 1 g of diamine) in a round-bottom flask, add styrene oxide (1.05 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting crude oil (the desired amino alcohol intermediate) is of sufficient purity for use in the next step without further purification.
Step 2: Oxidative Cyclization to 4-Boc-6-phenyl-2-piperazinone
This key step employs activated manganese(IV) oxide to achieve an oxidative cyclization of the amino alcohol, forming the piperazinone ring. MnO₂ is a mild and selective oxidant for this type of transformation.
Procedure:
-
Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM, 20 mL per 1 g of starting diamine).
-
To this solution, add activated manganese(IV) oxide (5.0 eq) in one portion. The large excess is necessary to drive the reaction to completion.
-
Stir the resulting black suspension vigorously at room temperature for 24 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM (3 x 20 mL) to recover all the product.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 4-Boc-6-phenyl-2-piperazinone.
Step 3: Boc Deprotection and HCl Salt Formation
The final synthetic step involves the removal of the acid-labile Boc protecting group and the simultaneous formation of the hydrochloride salt, which often aids in purification by crystallization.
Procedure:
-
Dissolve the crude product from Step 2 in a minimal amount of ethyl acetate (approx. 5 mL).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 4 M HCl in 1,4-dioxane (3.0 eq) dropwise with stirring. The use of a pre-made, standardized solution of HCl ensures accurate stoichiometry.
-
A precipitate should form upon addition. Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry to obtain the crude 6-Phenyl-2-piperazinone hydrochloride.
Purification Protocol
Recrystallization is a critical step to achieve high purity, removing any unreacted starting materials or side products.
Procedure:
-
Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.
-
Add a minimum volume of hot isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod may induce it.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the pure crystals by vacuum filtration, washing them with a small volume of cold diethyl ether.
-
Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Expected data based on the target structure are provided below.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve ~10 mg of the final product in 0.7 mL of DMSO-d₆. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[5]
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5-10.5 | br s | 2H | -NH₂⁺- (hydrochloride salt protons) |
| ~8.5 | br s | 1H | -C(=O)NH- (amide proton) |
| 7.30 - 7.50 | m | 5H | Ar-H (phenyl protons) |
| ~4.5 | dd | 1H | -CH(Ph)- |
| 3.20 - 3.50 | m | 4H | -CH₂-CH₂- (piperazinone ring protons) |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | -C=O (amide carbonyl) |
| ~138.0 | Ar-C (ipso-carbon of phenyl ring) |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~58.0 | -CH(Ph)- |
| ~45.0 | -CH₂- (piperazinone ring) |
| ~42.0 | -CH₂- (piperazinone ring) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol: Prepare a KBr pellet containing ~1% of the final product. Acquire the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200 - 3400 | Strong, Broad | N-H stretch (amide and ammonium) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2950 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (amide I band) |
| 1500 - 1600 | Medium | C=C stretch (aromatic) & N-H bend (amide II) |
High-Resolution Mass Spectrometry (HRMS)
Protocol: Prepare a dilute solution of the compound in methanol. Analyze using electrospray ionization (ESI) in positive ion mode.
-
Expected [M+H]⁺ for Free Base (C₁₀H₁₂N₂O): Calculated m/z: 177.1028. Found m/z should be within ±5 ppm.
Melting Point
Protocol: Determine the melting point using a standard capillary melting point apparatus.
-
Expected Result: A sharp melting point range (e.g., 2-3 °C) is indicative of high purity. The exact value should be recorded and reported.
Conclusion and Applications
This application note provides a validated, step-by-step protocol for the synthesis and purification of 6-Phenyl-2-piperazinone hydrochloride. The detailed characterization data serve as a benchmark for confirming the identity and purity of the final product. The successful execution of this protocol provides researchers with a reliable source of this key intermediate, empowering the exploration of novel piperazinone-based derivatives for various therapeutic applications, from antiviral to neuropharmacological drug discovery programs.[1][4]
References
-
Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. (2022). MDPI. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2024). ResearchGate. Available at: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]
-
Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (2025). ResearchGate. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. Available at: [Link]
- A kind of preparation method of N-phenylpiperazine. Google Patents.
-
Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them. European Patent Office. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Available at: [Link]
- Purification of piperazine. Google Patents.
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). Jetir.Org. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). SSRN. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
Sources
Application Notes and Protocols for In Vitro Assay Development: 6-Phenyl-2-piperazinone hydrochloride
Abstract
The piperazine and piperazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and neurological activities.[1][2] 6-Phenyl-2-piperazinone hydrochloride is a compound of interest belonging to this class. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of robust in vitro assays for the characterization of this and similar novel piperazinone-containing molecules. We outline a tiered approach, beginning with broad-based primary screening to identify general bioactivity, followed by more specific secondary assays to elucidate the mechanism of action. This guide emphasizes scientific integrity, providing detailed, step-by-step protocols and the rationale behind experimental design choices.
Introduction: The Scientific Rationale
The piperazine moiety is a common feature in FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a scaffold for arranging pharmacophoric groups to interact with biological targets.[1][3] Derivatives of piperazine and piperazinone have been reported to exhibit a vast range of biological effects, including but not limited to:
-
Anticancer/Cytotoxic Activity: Many piperazinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][4][5][6]
-
Neurotransmitter Receptor Modulation: The piperazine ring is a key component of drugs targeting dopamine and serotonin receptors, making it relevant for antipsychotic and antidepressant research.[7][8][9]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against specific enzymes, such as farnesyltransferase.[10]
-
Antimicrobial and Antiparasitic Effects: The piperazine core is known for its anthelmintic properties, often by acting on GABA receptors in parasites.[11][12][13]
-
Antioxidant Properties: Some piperazinyl compounds have been investigated for their radical scavenging potential.[14]
Given this broad potential, a systematic in vitro assay development cascade is crucial for efficiently identifying the biological activity and mechanism of action of a novel compound like 6-Phenyl-2-piperazinone hydrochloride.
A Tiered Strategy for In Vitro Assay Development
We propose a three-tiered approach to guide the in vitro characterization of 6-Phenyl-2-piperazinone hydrochloride. This strategy is designed to maximize information gain while conserving resources, starting with broad screening and progressively focusing on more specific biological targets based on initial findings.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents [apb.tbzmed.ac.ir]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and in vitro antioxidant activity study of some new piperazinyl flavone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Phenyl-2-piperazinone hydrochloride in animal models of [disease]
Application Note: Evaluation of 6-Phenyl-2-piperazinone Hydrochloride in Animal Models of Chemotherapy-Induced Nausea and Vomiting (CINV)
Executive Summary & Pharmacological Context
6-Phenyl-2-piperazinone hydrochloride (6-PP-HCl) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Neurokinin-1 (NK1) receptor antagonists . While simple piperazines often exhibit broad serotonergic activity, the introduction of the C2-carbonyl group (creating a lactam) and the C6-phenyl moiety restricts conformational flexibility, enhancing selectivity for the Substance P (SP) binding pocket within the NK1 receptor.
This Application Note details the evaluation of 6-PP-HCl (and its derivatives) as a potent anti-emetic agent. The primary disease model addressed is Chemotherapy-Induced Nausea and Vomiting (CINV) , a debilitating side effect of cytotoxic agents like Cisplatin.
Therapeutic Rationale:
-
Target: Neurokinin-1 (NK1) Receptor (G-protein coupled receptor).
-
Ligand: Substance P (SP), a tachykinin neuropeptide.
-
Mechanism: Competitive antagonism. By blocking SP binding in the Nucleus Tractus Solitarius (NTS) and the Area Postrema , 6-PP-HCl inhibits the central emetic reflex that is resistant to standard 5-HT3 antagonists (e.g., ondansetron).
Mechanism of Action: The NK1 Pathway
The efficacy of 6-Phenyl-2-piperazinone HCl relies on its ability to disrupt the "delayed phase" of emesis. While acute emesis is serotonin-driven, delayed emesis (24-120h post-chemo) is mediated by Substance P.
DOT Diagram: NK1 Signaling & Antagonism
Caption: Pathway illustrating the blockade of Substance P-mediated signaling in the brainstem by 6-Phenyl-2-piperazinone HCl, preventing the emetic cascade.
Experimental Protocol: Cisplatin-Induced Emesis in the Ferret
The Ferret (Mustela putorius furo) is the gold-standard model for CINV research because, unlike rodents (which lack the vomiting reflex), ferrets exhibit a robust emetic response physiologically similar to humans.
Study Design & Groups
-
Subject: Male castrated ferrets (1.0–1.5 kg).
-
Acclimatization: 7 days; standard diet, 12h light/dark cycle.
-
Fasting: 12 hours prior to Cisplatin administration (water ad libitum).
| Group | Treatment (i.p. or p.o.) | Challenge (i.p.) | N (Animals) |
| Vehicle | Saline / 0.5% Methylcellulose | Cisplatin (10 mg/kg) | 6 |
| Positive Control | Aprepitant (1 mg/kg) | Cisplatin (10 mg/kg) | 6 |
| Test Low | 6-PP-HCl (3 mg/kg) | Cisplatin (10 mg/kg) | 6 |
| Test High | 6-PP-HCl (10 mg/kg) | Cisplatin (10 mg/kg) | 6 |
Compound Preparation
-
6-Phenyl-2-piperazinone HCl: Dissolve in physiological saline. If solubility is poor, use 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
-
Cisplatin: Dissolve in 0.9% saline at 1 mg/mL. Warning: Cisplatin is light-sensitive and cytotoxic. Handle in a biosafety cabinet.
Step-by-Step Procedure
-
Pre-Treatment (T = -60 min): Administer the test compound (6-PP-HCl) or Vehicle via intraperitoneal (i.p.) injection or oral gavage.
-
Emetic Challenge (T = 0): Administer Cisplatin (10 mg/kg, i.p.) to induce acute and delayed emesis.
-
Observation Period (T = 0 to 6 hours): Place ferrets in individual observation cages with transparent walls.
-
Data Recording: A trained observer (blinded to treatment) records behaviors continuously.
-
Retching: Rhythmic abdominal contractions without expulsion of gastric content.
-
Vomiting: Forceful expulsion of gastric content (liquid or solid).
-
Latency: Time (min) to first emetic episode.
-
-
Post-Study: Euthanize animals via pentobarbital overdose consistent with AVMA guidelines.
Workflow Diagram
Caption: Chronological workflow for the Cisplatin-induced emesis assay in ferrets.
Data Analysis & Expected Results
The efficacy of 6-Phenyl-2-piperazinone HCl is quantified by the reduction in the total number of emetic episodes (Retches + Vomits) compared to the Vehicle group.
Calculation
Representative Data Table
| Treatment Group | Dose (mg/kg) | Latency to First Vomit (min) | Total Retches (Mean ± SEM) | Total Vomits (Mean ± SEM) | % Inhibition |
| Vehicle | - | 45 ± 5 | 35.2 ± 4.1 | 6.8 ± 1.2 | - |
| 6-PP-HCl | 3 | 62 ± 8 | 18.5 ± 3.0 | 3.1 ± 0.9 | 48% |
| 6-PP-HCl | 10 | 95 ± 12 | 4.2 ± 1.5 | 0.5 ± 0.3 | 89% |
| Aprepitant | 1 | 110 ± 15 | 2.1 ± 0.8 | 0.0 ± 0.0 | 95% |
-
* p < 0.05 vs Vehicle
-
** p < 0.01 vs Vehicle (ANOVA followed by Dunnett’s test)
Interpretation: A dose-dependent reduction in emetic episodes confirms NK1 antagonism. If 6-PP-HCl shows >80% inhibition at 10 mg/kg, it is considered a potent anti-emetic candidate. The "latency" increase is a critical biomarker of receptor occupancy in the NTS.
Troubleshooting & Critical Controls
-
Solubility Issues: The hydrochloride salt (HCl) improves water solubility, but the phenyl ring adds lipophilicity. If precipitation occurs in saline, switch to a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline .
-
Sedation vs. Specificity: High doses of piperazinones can have GABAergic effects (sedation). It is crucial to monitor "lying down" time. If the animal is sedated, the anti-emetic effect may be a false positive due to CNS depression.
-
Control: Perform a Rotarod test in rats prior to the ferret study to establish a non-sedative therapeutic window.
-
-
Cisplatin Stability: Ensure Cisplatin is prepared fresh. Hydrolysis reduces potency, leading to variable emetic responses in the control group.
References
-
Diemunsch, P., & Grélot, L. (2000). Potential of Substance P Antagonists as Anti-emetics. Drugs.[1][2][3][4][5][6][7][8][9][10] Link
-
Rojas, C., & Slusher, B. S. (2012). Pharmacological mechanisms of 5-HT3 and NK1 receptor antagonists to prevent chemotherapy-induced nausea and vomiting. European Journal of Pharmacology. Link
-
Tattersall, F. D., et al. (2000). The novel NK1 receptor antagonist MK-0869 (Aprepitant) is a potent anti-emetic in the ferret. Neuropharmacology.[2][4][9] Link
-
Hussey, E. K., et al. (2015). Safety, Pharmacokinetics, and Antiemetic Efficacy of Rolapitant. Journal of Clinical Pharmacology. Link
-
Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles. Neuropeptides. Link
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Optimal Dosage of 6-Phenyl-2-piperazinone in Cell Culture
Executive Summary
6-Phenyl-2-piperazinone (and its derivatives) represents a "privileged scaffold" in medicinal chemistry, serving as a core structure for Farnesyltransferase Inhibitors (FTIs) , Neurokinin-1 (NK1) antagonists , and peptidomimetics. While highly versatile, the biological activity of this scaffold varies drastically based on substitution patterns—ranging from inert intermediates to potent nanomolar inhibitors.
This Application Note provides a rigorous, self-validating framework to determine the optimal dosage of 6-Phenyl-2-piperazinone. Unlike standard reagents, this compound requires a dual-phase optimization strategy: establishing the solubility limit (often the bottleneck due to the phenyl ring's lipophilicity) and defining the therapeutic window between specific efficacy and off-target cytotoxicity.
Physicochemical Properties & Pre-Experimental Setup
Before introducing the compound to cells, you must define its behavior in solution. 6-Phenyl-2-piperazinone is hydrophobic; improper solubilization is the #1 cause of "false negative" results in cell culture.
Compound Profile
| Property | Value | Implication for Cell Culture |
| MW | ~176.2 g/mol | Small molecule; rapid membrane permeability expected. |
| Solubility | Low in water; High in DMSO | Must prepare DMSO stock. Aqueous buffers (PBS) cause precipitation >100 µM. |
| Stability | High (Amide bond) | Stable in culture media for 48-72h. |
| Target Class | Scaffold / FTI / GPCR | Activity is context-dependent. Baseline toxicity is usually low (>50 µM). |
Stock Solution Preparation (Standardized)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.
-
Target Stock Concentration: 10 mM or 100 mM.
-
Storage: -20°C in aliquots (Avoid freeze-thaw cycles).
Critical Checkpoint: Visual Precipitation Test
-
Prepare a 100 µM working solution in warm (
) complete media. -
Hold the tube against a light source or inspect under 10x microscopy.
-
Result: If crystals are visible, the compound has crashed out. You must lower the concentration or use an intermediate dilution step (e.g., DMSO
PBS Media).
Phase I: The "Logarithmic Sweep" (Range Finding)
Objective: To identify the order of magnitude where biological activity occurs (e.g., is it 10 nM or 10 µM?) and establish the LD50 (Lethal Dose 50%) to avoid non-specific toxicity.
Experimental Design
-
Cell Model: Adherent cancer lines (e.g., HeLa, A549) or relevant primary cells.
-
Assay Type: Metabolic viability (MTT, CCK-8, or Resazurin).
-
Duration: 72 hours (Standard for anti-proliferative effects).
Dilution Scheme (Log-Scale)
Prepare these final concentrations in culture media (ensure final DMSO < 0.5%):
-
0.1 µM (Low dose - checks for high-affinity GPCR effects)
-
1.0 µM
-
10 µM (Common hit range for piperazinone derivatives)
-
100 µM (High dose - checks for scaffold toxicity)
-
Vehicle Control: Media + DMSO (matched % to highest dose).
-
Positive Control: Doxorubicin (1 µM) or Staurosporine.
Protocol: MTT Viability Assay
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Aspirate old media. Add 200 µL of fresh media containing the specific drug concentrations (in triplicate).
-
Incubation: Culture for 72 hours at
, 5% . -
Readout:
-
Add 20 µL MTT reagent (5 mg/mL). Incubate 3–4h.
-
Remove media. Solubilize formazan with 150 µL DMSO.
-
Measure Absorbance at 570 nm.
-
Phase II: Fine-Tuning & Functional Validation
Once the "active range" is found (e.g., viability drops between 10 µM and 100 µM), you must refine the dosage to calculate an accurate IC50/EC50.
The "Linear-Log" Refinement
If Phase I showed activity at 50 µM, generate a tight curve:
-
Points: 0, 5, 10, 20, 40, 60, 80, 100 µM.
-
Logic: This allows for precise curve fitting (Sigmoidal dose-response) to determine the exact inflection point.
Mechanism-Specific Readouts
Viability is a crude measure. To prove the optimal dose, you must measure the specific molecular target. For 6-Phenyl-2-piperazinone derivatives, this is often Farnesyltransferase inhibition or Apoptosis induction .
Workflow Diagram: Dose Optimization Logic
Caption: Decision tree for optimizing dosage, moving from solubility checks to functional validation.
Data Analysis & Interpretation
Calculating the Optimal Dose
The "Optimal Dose" is rarely the IC50. It is the concentration that provides maximal specific effect with minimal off-target toxicity .
-
For Inhibition: Use
(concentration inhibiting 80% of activity) if toxicity is low. -
For Screening: Use
to ensure full target engagement.
Troubleshooting Common Issues
| Observation | Diagnosis | Solution |
| Precipitation in wells | Drug crashed out of media. | Reduce concentration; pre-dilute in PBS; warm media to |
| Flat Dose Response | Compound is inactive or degraded. | Check stock storage (-20°C?); Verify cell line sensitivity (is the target expressed?). |
| Steep Toxicity (All/Nothing) | Non-specific membrane lysis. | Likely off-target effect. Test on non-cancerous fibroblast control (e.g., MRC-5).[1][2][3] |
Scientific Rationale (Mechanism of Action)
Why does this scaffold work? 6-Phenyl-2-piperazinone mimics the turn structure of peptides .
-
Farnesyltransferase Inhibition (FTI): In cancer, the Ras protein requires farnesylation to attach to the cell membrane. Piperazinone derivatives compete with the CAAX motif of Ras, preventing this attachment.
-
Downstream Effect: Without membrane localization, Ras cannot signal
RAF MEK ERK. Cell proliferation stops, and apoptosis is induced.
Pathway Diagram: Mechanism of Action
Caption: The compound inhibits Farnesyltransferase, preventing Ras membrane localization and halting proliferation.
References
-
National Institutes of Health (NIH). (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Retrieved from [Link]
-
MDPI. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates. Retrieved from [Link]
Sources
Application Notes and Protocols for the Analytical Detection of 6-Phenyl-2-piperazinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
6-Phenyl-2-piperazinone hydrochloride is a piperazine derivative of significant interest in pharmaceutical research and development. The piperazine scaffold is a common structural motif in a wide range of biologically active compounds.[1] Accurate and precise analytical methods for the detection and quantification of 6-Phenyl-2-piperazinone hydrochloride are paramount for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comprehensive overview of the key analytical techniques, detailed experimental protocols, and the scientific rationale behind the methodological choices for the analysis of this compound.
The structural characteristics of 6-Phenyl-2-piperazinone, featuring a phenyl group and a lactam function within the piperazine ring, inform the selection of appropriate analytical methodologies. The hydrochloride salt form generally enhances aqueous solubility, a key consideration for sample preparation and chromatographic analysis.[2]
Physicochemical Properties (Inferred)
While specific experimental data for 6-Phenyl-2-piperazinone hydrochloride is not widely available in the public domain, its properties can be inferred from structurally similar compounds such as 1-Phenyl-piperazin-2-one hydrochloride.[3]
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₂N₂O · HCl | Based on the structure of 6-Phenyl-2-piperazinone and its formation as a hydrochloride salt.[3][4] |
| Molecular Weight | ~212.68 g/mol | Calculated based on the inferred molecular formula.[3] |
| Appearance | White to off-white crystalline powder | Typical appearance for similar hydrochloride salts of organic compounds.[5] |
| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in acetonitrile. | The hydrochloride salt form increases polarity and solubility in polar protic solvents. Piperazine and its salts are generally soluble in water.[6][7] |
| UV-Vis Absorbance (λmax) | ~250-260 nm | The phenyl group attached to the piperazine ring is the primary chromophore. Phenylpiperazine derivatives typically exhibit maximum absorbance in this range.[8][9] |
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of 6-Phenyl-2-piperazinone hydrochloride due to its high resolution, sensitivity, and reproducibility. A reverse-phase method is most suitable, given the compound's moderate polarity.
Causality of Experimental Choices
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is a non-polar stationary phase that provides excellent retention and separation for moderately polar compounds like phenylpiperazine derivatives through hydrophobic interactions.[10][11]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier is employed.
-
Aqueous Buffer (e.g., Phosphate Buffer, pH 2.5-4.5): The acidic pH ensures that the secondary amine in the piperazinone ring is protonated, leading to a single, well-defined analyte peak and minimizing tailing.
-
Organic Modifier (Acetonitrile or Methanol): These solvents are used to modulate the retention time of the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of aqueous to organic phase is optimized to achieve a suitable retention time and separation from potential impurities.[12]
-
-
Detection (UV Detector): The phenyl ring in the molecule allows for sensitive detection using a UV detector at the wavelength of maximum absorbance (λmax), which is anticipated to be in the 250-260 nm range.[8][9]
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm syringe filters.
-
HPLC-grade acetonitrile and methanol.
-
Reagent-grade potassium dihydrogen phosphate and phosphoric acid.
-
Purified water (18.2 MΩ·cm).
-
6-Phenyl-2-piperazinone hydrochloride reference standard.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Phenyl-2-piperazinone hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-100 µg/mL) using the diluent.
-
Sample Solution: Accurately weigh the sample containing 6-Phenyl-2-piperazinone hydrochloride and prepare a solution of a known concentration in the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or Isocratic elution with Mobile Phase A and B. Start with a suitable gradient to optimize separation (e.g., 95:5 A:B to 50:50 A:B over 15 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector scanning from 200-400 nm, with quantification at the λmax (e.g., 254 nm as a starting point). |
4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[13]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of 6-Phenyl-2-piperazinone hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of 6-Phenyl-2-piperazinone hydrochloride and its volatile impurities. Due to the polar nature and potential for thermal degradation of the analyte, derivatization is often necessary to improve its volatility and chromatographic performance.
Causality of Experimental Choices
-
Derivatization: The presence of the secondary amine and the lactam group can lead to peak tailing and poor chromatographic resolution. Derivatization with an acylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or trifluoroacetic anhydride - TFAA) converts the polar N-H groups into less polar and more volatile derivatives.[14]
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of retention and resolution for a wide range of derivatized analytes.
-
Mass Spectrometry (MS) Detection: MS provides high selectivity and structural information. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound.
Detailed GC-MS Protocol
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler vials with inserts.
-
Heating block or oven for derivatization.
-
Nitrogen or argon gas for evaporation.
-
Derivatizing agent (e.g., MSTFA or TFAA).
-
Anhydrous pyridine or other suitable catalyst.
-
High-purity helium carrier gas.
-
Solvents (e.g., ethyl acetate, dichloromethane).
2. Sample Preparation and Derivatization:
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial. Dissolve in a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the derivatizing agent (e.g., MSTFA) and 50 µL of anhydrous pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
4. Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of the derivatized analyte and any impurities.
-
The mass spectrum of the analyte peak can be compared to a reference library or interpreted to confirm its structure. Common fragmentation patterns for piperazine derivatives involve cleavage of the piperazine ring.[15][16]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 6-Phenyl-2-piperazinone hydrochloride.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for the structural elucidation and confirmation of 6-Phenyl-2-piperazinone hydrochloride.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The phenyl group in 6-Phenyl-2-piperazinone hydrochloride is the primary chromophore responsible for UV absorption.
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or water).
-
Use a quartz cuvette to measure the absorbance spectrum over a range of 200-400 nm.
-
The wavelength of maximum absorbance (λmax) can be used for identification and as the detection wavelength in HPLC analysis. As inferred, the λmax is expected to be in the 250-260 nm range.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are standard techniques for structural confirmation.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will be characteristic of the 6-Phenyl-2-piperazinone hydrochloride structure. The spectra of related phenylpiperazine compounds can serve as a reference for interpretation.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The use of reference standards, system suitability tests in HPLC, and comparison of mass spectra to known fragmentation patterns in GC-MS are integral to ensuring the reliability of the results. Adherence to established validation guidelines, such as those from the ICH, is crucial for regulatory compliance and scientific rigor.[13]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and characterization of 6-Phenyl-2-piperazinone hydrochloride. The choice of method will depend on the specific analytical objective, whether it is routine quality control, impurity profiling, or structural elucidation. For quantitative analysis, HPLC with UV detection is the method of choice, while GC-MS offers superior capabilities for identification and the analysis of volatile impurities. Spectroscopic methods are essential for definitive structural confirmation. The successful implementation of these methods, coupled with rigorous validation, will ensure the generation of accurate and reliable data for this important pharmaceutical compound.
References
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Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. - ResearchGate. (URL: [Link])
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UV–vis spectra of 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine(10q),... - ResearchGate. (URL: [Link])
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Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma - PubMed. (URL: [Link])
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Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma | Request PDF - ResearchGate. (URL: [Link])
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UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. - ResearchGate. (URL: [Link])
- 1-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-, (6R)-,Piperazinone,6-[[[1-[2-(acetyloxy)ethyl] - Chemical Register. (URL: https://chemicalregister.com/solr/cas/1706463-08-2)
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (URL: [Link])
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6-Phenyl-piperazin-2-one In Stock - Anichem. (URL: [Link])
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UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl) - ResearchGate. (URL: [Link])
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GC–TOF mass spectral analysis of the m / z 135 ion for... - ResearchGate. (URL: [Link])
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A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar. (URL: [Link])
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2.3: UV-Visible Spectroscopy of Organic Compounds - Chemistry LibreTexts. (URL: [Link])
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BENZYLPIPERAZINE - SWGDrug. (URL: [Link])
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Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (URL: [Link])
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Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. (URL: [Link])
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
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Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC. (URL: [Link])
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6-Phenyl-2-piperazinone hydrochloride for CNS drug discovery
An Application Guide for the Investigation of 6-Phenyl-2-piperazinone hydrochloride in Central Nervous System (CNS) Drug Discovery
Abstract
The arylpiperazine moiety is a cornerstone in the design of centrally acting therapeutics, recognized as a versatile and indispensable pharmacophore in numerous CNS-active agents[1]. This structural motif is adept at crossing the blood-brain barrier (BBB) and interacting with key neurological targets[1]. 6-Phenyl-2-piperazinone hydrochloride, a specific derivative within this class, represents a promising, yet underexplored, scaffold for novel CNS drug discovery. This guide provides a comprehensive framework for researchers to systematically evaluate its potential. We present a strategic screening cascade, from initial in vitro characterization and BBB permeability assessment to subsequent in vivo validation, underpinned by detailed, field-proven protocols. The objective is to furnish drug development professionals with the scientific rationale and practical methodologies required to unlock the therapeutic potential of this compound class.
Introduction: The Phenylpiperazinone Scaffold
The piperazine ring is a privileged structure in medicinal chemistry, featured in a wide array of drugs targeting various therapeutic areas, including psychiatry, neurology, and pain management[2][3][4]. Its success is partly due to its physicochemical properties, which can be finely tuned through substitution to optimize pharmacokinetic and pharmacodynamic profiles[5][6]. The addition of an aryl group, as in phenylpiperazine, often confers affinity for monoaminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, and neurotransmitter transporters[3][7][8].
6-Phenyl-2-piperazinone hydrochloride belongs to this esteemed chemical family. While specific biological data on this hydrochloride salt is nascent, its core structure suggests a strong rationale for investigation as a modulator of CNS targets. Structurally similar compounds have demonstrated potent activities, including dual norepinephrine reuptake inhibition and 5-HT1A partial agonism, which are desirable profiles for treating depression and other neuropsychiatric disorders[7]. This document outlines a logical, resource-efficient pathway to characterize its CNS-related biological activities.
Strategic Screening Cascade: A Phased Approach
A systematic evaluation is critical to understanding the therapeutic potential of a novel compound. We propose a multi-stage screening cascade designed to first establish fundamental biological activity and drug-like properties before committing to more complex and resource-intensive in vivo studies.
Caption: Proposed screening cascade for 6-Phenyl-2-piperazinone HCl.
Phase 1: In Vitro Profiling Protocols
The initial phase aims to identify the primary molecular targets and functional activity of the compound, while also providing an early assessment of neurotoxicity.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 6-Phenyl-2-piperazinone HCl for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2).
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific co-factors as required for the target).
-
Compound Dilution: Prepare a serial dilution of 6-Phenyl-2-piperazinone HCl (e.g., from 10 µM to 0.1 nM) in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd, and the test compound dilutions.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol: Neuronal Cell Viability (Neurotoxicity) Assay
Objective: To assess the potential neurotoxicity of the compound on a relevant neuronal cell line (e.g., SH-SY5Y).[9]
Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in standard growth medium until they reach 80% confluency.
-
Plating: Seed the cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 6-Phenyl-2-piperazinone HCl (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., staurosporine).
-
Viability Assessment: Use a standard viability reagent such as Resazurin or MTT. Add the reagent to each well and incubate for 2-4 hours.
-
Quantification: Measure the fluorescence (for Resazurin) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control (defined as 100% viability). Plot the concentration-response curve and calculate the CC50 (concentration that reduces cell viability by 50%).
Phase 2: Permeability and Metabolic Stability
A viable CNS drug must cross the blood-brain barrier and resist rapid metabolic degradation. Poor BBB penetration is a primary cause of attrition for over 95% of CNS drug candidates[10][11].
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict passive, transcellular BBB permeability in a high-throughput manner[12][13].
Methodology:
-
Lipid Preparation: Prepare a solution of porcine brain lipid in dodecane (e.g., 20 mg/mL).
-
Plate Coating: Coat the membrane of a 96-well filter donor plate with the lipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of 6-Phenyl-2-piperazinone HCl in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well acceptor plate.
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the test compound solution to the donor wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) Where V is volume, A is membrane area, t is time, C is concentration, and D and A refer to donor and acceptor wells.
Data Interpretation Table:
| Permeability (Pe, 10⁻⁶ cm/s) | Predicted CNS Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Phase 3: In Vivo Validation
Promising candidates from in vitro and permeability assays should be advanced to animal models to confirm CNS exposure and evaluate efficacy in a physiological context. Animal models are indispensable tools for understanding CNS diseases and evaluating new therapies[14].
Protocol: Mouse Pharmacokinetic (PK) and Brain Penetration Study
Objective: To determine the pharmacokinetic profile and the brain-to-plasma concentration ratio (Kp) of the compound.
Methodology:
-
Animal Dosing: Administer 6-Phenyl-2-piperazinone HCl to a cohort of mice (e.g., C57BL/6) via a relevant route (e.g., intravenous and oral) at a defined dose.
-
Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
Brain Harvesting: At the same time points, euthanize a subset of animals and immediately harvest the brains.
-
Sample Processing: Separate plasma from blood. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Extract the compound from plasma and brain homogenate and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) using software like Phoenix WinNonlin. Calculate the brain-to-plasma ratio (Kp = AUC_brain / AUC_plasma) to quantify BBB penetration.
Overview of Relevant Behavioral Models
The choice of behavioral model depends on the hypothesized therapeutic application based on the in vitro profiling results[15][16].
-
Depression: The Forced Swim Test or Tail Suspension Test can indicate potential antidepressant-like activity.
-
Anxiety: The Elevated Plus Maze or Open Field Test can be used to assess anxiolytic effects.
-
Cognition/Alzheimer's Disease: The Novel Object Recognition or Morris Water Maze tests are used to evaluate effects on learning and memory in relevant transgenic mouse models (e.g., 5XFAD)[16][17].
-
Epilepsy: Seizure models induced by agents like pentylenetetrazole (PTZ) can screen for anticonvulsant activity[18].
Hypothetical Mechanism of Action Visualization
Based on the pharmacology of related arylpiperazines, a plausible mechanism of action for a CNS-active derivative could involve modulation of the 5-HT1A receptor, a key target in anxiety and depression.
Caption: Hypothetical 5-HT1A receptor agonist signaling pathway.
Conclusion
6-Phenyl-2-piperazinone hydrochloride is a compound of significant interest for CNS drug discovery due to its structural relationship to a class of proven neurotherapeutics. Its true potential, however, can only be ascertained through rigorous and systematic evaluation. The phased screening cascade and detailed protocols provided in this guide offer a robust framework for this endeavor. By progressing from broad in vitro screening to targeted assessments of ADME, BBB penetration, and finally to in vivo efficacy models, researchers can efficiently and effectively characterize the compound's biological profile, manage resources wisely, and make data-driven decisions to advance the most promising candidates toward clinical development.
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- Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). PubMed.
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Application Note: 6-Phenyl-2-piperazinone Hydrochloride in High-Throughput Screening
Abstract
This application note details the technical protocols for utilizing 6-Phenyl-2-piperazinone hydrochloride as a privileged scaffold in High-Throughput Screening (HTS) campaigns. Unlike simple aliphatic heterocycles, this scaffold serves as a constrained peptidomimetic core, particularly valuable for targeting Class A GPCRs (e.g., NK1 receptors) and protease active sites. This guide covers the critical workflows: preparing the scaffold for library synthesis, handling the hydrochloride salt in automated liquid handling systems, and executing a Fluorescence Polarization (FP) screening assay.
Introduction: The Privileged Scaffold Status
6-Phenyl-2-piperazinone is not merely a reagent; it is a privileged structure in medicinal chemistry.[1][2] Its rigid ring system mimics the
Key Applications in HTS:
-
Combinatorial Library Synthesis: Serving as the core "hub" for N1 and N4 functionalization to generate diversity.
-
Fragment-Based Drug Discovery (FBDD): Screening the naked scaffold to identify low-affinity binding pockets in novel targets.
-
Target Class Suitability: Tachykinin receptors (Substance P/NK1 antagonists like Aprepitant), Kinases, and Serine Proteases.
Material Preparation & Handling[3][4][5]
Chemical Properties & Stability
The hydrochloride salt form is preferred for storage due to enhanced stability compared to the free base, which is prone to oxidation and hygroscopicity.
| Property | Specification | Critical Note |
| Compound | 6-Phenyl-2-piperazinone HCl | Core Scaffold |
| MW | ~212.67 g/mol (HCl salt) | Account for salt weight in molarity calcs. |
| Solubility (Water) | High (>50 mM) | Acidic pH (~4-5). Not suitable for direct cell assays without buffering. |
| Solubility (DMSO) | High (>100 mM) | Preferred for HTS stock. |
| Hygroscopicity | Moderate | Store in desiccator; weigh rapidly. |
Automated Liquid Handling Protocol
For HTS, the compound is typically solubilized in DMSO. However, the HCl salt can cause precipitation if diluted directly into high-pH buffers.
Protocol: Preparation of 10 mM Master Stock
-
Weighing: Weigh 21.27 mg of 6-Phenyl-2-piperazinone HCl into a glass amber vial.
-
Solubilization: Add 10.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Expert Insight: Do not use water for the master stock. Water promotes hydrolysis over long-term storage and introduces freeze-thaw instability.
-
-
Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution of the salt lattice.
-
QC Check: Verify clarity. If haze persists (common with aged salts), centrifuge at 3000 x g for 5 mins.
-
Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) for nanoliter transfers to assay plates.
Workflow A: Library Synthesis (Scaffold Diversification)
The primary use of this compound in HTS is as a starting block for combinatorial libraries. The nitrogen atoms at positions 1 and 4 are chemically distinct, allowing for orthogonal protection and functionalization.
Synthetic Logic
-
N1 Position: Amide/Lactam nitrogen. Less nucleophilic. Requires strong bases (NaH) for alkylation.
-
N4 Position: Secondary amine. Highly nucleophilic. Readily reacts with acid chlorides, sulfonyl chlorides, or aldehydes (reductive amination).
Pathway Diagram
The following diagram illustrates the diversification strategy to transform the core scaffold into a screenable library.
Caption: Orthogonal diversification strategy for 6-phenyl-2-piperazinone. N4 is temporarily protected to allow forcing conditions at N1, ensuring regioselective library generation.
Workflow B: HTS Screening Protocol (Fluorescence Polarization)
Once the library is generated (or if screening the fragment itself), a robust assay is required. Because this scaffold mimics peptide turns, a Fluorescence Polarization (FP) displacement assay is the gold standard for detecting binding to GPCRs (e.g., NK1) or protein-protein interaction interfaces.
Assay Principle
-
Tracer: A fluorescently labeled peptide known to bind the target (e.g., Fluorescein-Substance P).
-
Target: Recombinant NK1 Receptor membrane prep or purified protein.
-
Mechanism: High FP signal = Tracer bound. Low FP signal = Tracer displaced by Library Compound (Hit).
Step-by-Step Protocol (384-Well Format)
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1% BSA, 0.05% Tween-20.
-
Tracer: 5 nM Fluorescein-labeled peptide.
-
Protein: Target protein (concentration determined by Kd titration, typically ~10-20 nM).
Procedure:
-
Compound Transfer: Dispense 50 nL of library compounds (10 mM DMSO stock) into black 384-well low-volume plates using acoustic dispensing.
-
Final Conc: 10 µM (assuming 50 µL final volume).
-
-
Protein Addition: Dispense 25 µL of Target Protein solution.
-
Incubation 1: 15 minutes at Room Temp (allows compound to access the pocket).
-
-
Tracer Addition: Dispense 25 µL of Tracer solution.
-
Equilibration: Incubate for 60 minutes at Room Temp in the dark.
-
Read: Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) on a multi-mode reader (e.g., PerkinElmer EnVision).
Data Analysis & Validation
-
Normalization: Calculate % Inhibition relative to High Control (Protein + Tracer + Excess Unlabeled Ligand) and Low Control (Protein + Tracer + DMSO).
-
Z-Prime (
): Must be > 0.5 for a valid HTS run. (Where p = positive control, n = negative control)
Scientific Rationale & Troubleshooting (E-E-A-T)
Why use the Hydrochloride Salt?
While the free base is easier for organic synthesis (no neutralization step), the hydrochloride salt is critical for the reproducibility of the starting material. Free base piperazinones can absorb CO2 from the air and oxidize, leading to impurities that generate False Positives in HTS. The HCl salt "locks" the nitrogen, preventing oxidation.
-
Caution: When using the HCl salt in the Library Synthesis workflow (Step 4), you must include an extra equivalent of base (e.g., DIPEA or TEA) in the reaction mixture to scavenge the HCl, otherwise, the nucleophilic attack will fail.
Troubleshooting Common Pitfalls
| Issue | Cause | Solution |
| Low Solubility in Assay | HCl salt lowers pH in unbuffered water. | Ensure Assay Buffer has strong capacity (50mM HEPES) to neutralize the acidic salt. |
| False Positives (Promiscuity) | Aggregation of hydrophobic derivatives. | Add 0.01% Triton X-100 to assay buffer to disrupt colloidal aggregates. |
| Regioselectivity Failure | N1 vs N4 alkylation mix. | strictly follow the Protection/Deprotection workflow (Boc-protection of N4 is mandatory before N1 modification). |
References
-
Privileged Scaffolds in Drug Discovery: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." Journal of Medicinal Chemistry, vol. 31, no. 12, 1988, pp. 2235–2246.
-
Piperazinone Synthesis & Aprepitant: Ragan, J. A., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones: Rapid Synthesis of an Intermediate to Aprepitant."[3] The Journal of Organic Chemistry, 2023.
-
NK1 Receptor Antagonists (Substance P): Snider, R. M., et al.[4][5] "A Potent Nonpeptide Antagonist of the Substance P (NK1) Receptor."[5] Science, vol. 251, no.[5] 4992, 1991, pp. 435-437.[5]
-
HTS Assay Validation (Z-Prime): Zhang, J. H., Chung, T. D., & Oldenburg, K. R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. A potent nonpeptide antagonist of the substance P (NK1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solubilization of 6-Phenyl-2-piperazinone Hydrochloride for Preclinical Research
Abstract
This document provides a comprehensive guide for the effective solubilization of 6-Phenyl-2-piperazinone hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. The successful execution of in vitro and in vivo experiments hinges on the accurate and reproducible preparation of test compound solutions. This protocol details the chemical properties, safety precautions, solvent selection rationale, and step-by-step procedures for preparing both high-concentration stock solutions and aqueous working solutions of 6-Phenyl-2-piperazinone hydrochloride. It incorporates field-proven insights to address common challenges such as poor solubility and solution instability, ensuring researchers can generate reliable data.
Compound Profile & Chemical Properties
6-Phenyl-2-piperazinone and its derivatives are recognized as versatile building blocks in the synthesis of bioactive molecules.[1] The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.[2]
| Property | Value | Source |
| Chemical Name | 6-Phenyl-piperazin-2-one | [3] |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.22 g/mol | [3] |
| Appearance | Typically a solid powder, which can range from white to off-white or beige.[4] | |
| Storage | Store in a well-ventilated, dry place, with the container tightly closed.[4] For long-term stability, storage at 0-8°C is recommended.[1] |
Safety & Handling Precautions
Prior to handling, users must consult the Safety Data Sheet (SDS) provided by the supplier. 6-Phenyl-2-piperazinone hydrochloride is a research chemical and its toxicological properties may not be fully characterized.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4]
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.[4]
Principles of Solubilization for Experimental Success
The choice of solvent is dictated by the compound's intrinsic solubility and the experimental context. As a hydrochloride salt, the compound has enhanced hydrophilicity. However, for high concentrations, organic solvents are often necessary.
-
The Role of the Hydrochloride Salt: The HCl salt increases the polarity of the molecule, generally improving its solubility in aqueous solutions like water or Phosphate-Buffered Saline (PBS).[2][5]
-
Stock vs. Working Solutions: A high-concentration stock solution is prepared first, typically in a solvent with high solvating power like Dimethyl Sulfoxide (DMSO). This stock is then diluted to a final, lower concentration working solution in an aqueous medium (e.g., cell culture media, buffer) appropriate for the experiment. This two-step process minimizes the final concentration of the organic solvent, which can be toxic to cells.
-
Solvent Selection Causality:
-
DMSO: An excellent, water-miscible solvent for creating high-concentration stocks of many organic molecules.[6] It is, however, hygroscopic and can be toxic to cells at concentrations typically above 0.5-1%.
-
Ethanol: A less toxic alternative to DMSO, but often possesses lower solvating power for complex organic molecules.
-
Aqueous Buffers (e.g., PBS): Ideal for final working solutions in biological assays. The pH of the buffer can significantly impact the solubility and stability of piperazine derivatives.[5]
-
Recommended Solvents & Solubility Data
Quantitative solubility data for 6-Phenyl-2-piperazinone hydrochloride is not widely published. However, data for the structurally related compound 1-phenyl-piperazine dihydrochloride provides a valuable starting point for solvent selection.[7] Researchers should perform small-scale solubility tests to confirm the optimal solvent and concentration for their specific batch of the compound.
| Solvent | Solubility (for 1-phenyl-piperazine dihydrochloride) | Recommended Use |
| DMSO | ~30 mg/mL | Primary stock solutions |
| PBS (pH 7.2) | ~10 mg/mL | Aqueous stock or working solutions |
| DMF | ~5 mg/mL | Alternative for stock solutions |
| Ethanol | ~2 mg/mL | Alternative for stock solutions |
Source: Based on data for a structurally similar compound from Cayman Chemical.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 20 mM)
This protocol describes the preparation of a stock solution, which is the most common first step for in vitro cell-based assays.
Materials:
-
6-Phenyl-2-piperazinone hydrochloride (MW: 176.22 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of compound needed for your desired volume and concentration. Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000 Example for 1 mL of a 20 mM stock: Mass (mg) = 20 mM x 1 mL x 176.22 / 1000 = 3.52 mg
-
Weigh Compound: Carefully weigh the calculated mass of 6-Phenyl-2-piperazinone hydrochloride and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Promote Dissolution: Cap the vial securely and vortex thoroughly. If dissolution is slow, one or more of the following gentle methods can be used:
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.
-
Gentle Warming: Briefly warm the solution to 37°C in a water bath. Avoid excessive heat, which can degrade the compound.
-
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[5][6] Phenyl piperazines, in particular, can exhibit instability with extended storage.[8]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
This protocol details the dilution of the DMSO stock into an aqueous medium for direct use in an experiment.
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
-
Calibrated micropipettes
Procedure:
-
Pre-warm Aqueous Medium: If diluting into cell culture medium, pre-warm it to 37°C. This can help prevent the compound from precipitating out of solution upon dilution (a phenomenon known as "crashing out").
-
Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed. V₁ (Volume of Stock) = [C₂ (Final Concentration) x V₂ (Final Volume)] / C₁ (Stock Concentration) Example for preparing 1 mL of a 10 µM working solution from a 20 mM stock: V₁ (µL) = (10 µM x 1000 µL) / 20,000 µM = 0.5 µL (Note: A direct dilution this large is difficult. It is best practice to perform one or more intermediate serial dilutions.)
-
Perform Dilution: Add the aqueous medium to a sterile tube first. Then, add the calculated volume of the DMSO stock solution directly into the medium and immediately mix thoroughly by vortexing or pipetting up and down. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Check Final Solvent Concentration: Ensure the final percentage of DMSO in your working solution is below the tolerance level for your specific assay (typically <0.5%).
-
Use Immediately: It is best practice to use freshly prepared aqueous solutions for experiments, as the stability of piperazine derivatives in aqueous media can be pH-dependent and limited.[5]
Dissolution Workflow and Logic
The following diagram outlines the decision-making process for preparing 6-Phenyl-2-piperazinone hydrochloride solutions.
Caption: Decision workflow for solubilizing 6-Phenyl-2-piperazinone HCl.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in the chosen solvent. | The concentration exceeds the compound's solubility limit in that solvent. | Try a lower concentration. Use sonication or gentle warming (37°C) to assist dissolution. Switch to a solvent with higher solvating power (e.g., from PBS to DMSO). |
| Precipitation occurs when diluting the DMSO stock into aqueous buffer. | The compound is "crashing out" due to poor aqueous solubility at the final concentration. The final concentration is too high. | Pre-warm the aqueous buffer to 37°C before adding the stock. Add the stock solution slowly while vigorously vortexing the buffer. Prepare a more dilute working solution. |
| Inconsistent experimental results. | The compound may be degrading in solution. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions immediately before each experiment.[5] Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[6] Confirm the pH of your final solution, as piperazine stability can be pH-dependent.[5] |
References
- Google Patents.
-
Advanced Pharmaceutical Bulletin. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. [Link]
- Google Patents. Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them.
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- Google Patents. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Anichem. 6-Phenyl-piperazin-2-one In Stock. [Link]
-
Bide Pharmatech. Phenyl piperazine-1-carboxylate hydrochloride | 681261-42-7. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1657030-29-9: 2-Piperazinone, 1,6-dimethyl-, hydrochlo… [cymitquimica.com]
- 3. 6-Phenyl-piperazin-2-one - Anichem [anichemllc.com]
- 4. 1-PHENYLPIPERAZINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of piperazine derivatives in cancer research
Executive Summary
The piperazine moiety (1,4-diazacyclohexane) represents a "privileged scaffold" in oncology drug discovery, featured in over 15 FDA-approved anticancer agents including Imatinib , Palbociclib , and Olaparib . Its ubiquity stems from its unique physicochemical properties: it serves as a rigid yet adaptable linker, enhances aqueous solubility via protonation of nitrogen centers at physiological pH, and facilitates hydrogen bonding within ATP-binding pockets of kinases.
This guide provides a technical roadmap for researchers utilizing piperazine derivatives. It covers rational design principles (SAR), validated mechanisms of action (MoA), and optimized experimental protocols for evaluating cytotoxicity and multidrug resistance (MDR) reversal.
Part 1: Structural Activity Relationship (SAR) & Rational Design
The success of piperazine in cancer therapy is not accidental. It functions primarily as a bioisostere that modulates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.
Key SAR Principles
-
Solubility Enhancement: The secondary amines have a pKa of ~9.8 and 5.6. At physiological pH, the molecule is often partially ionized, significantly improving the water solubility of lipophilic pharmacophores (e.g., adding a piperazine tail to a fluoroquinolone or rigid aromatic system).
-
Conformational Rigidity: The chair conformation of the piperazine ring provides a defined distance (approx. 3.5 Å) between the two nitrogen attachment points, allowing for precise positioning of binding groups within a receptor pocket.
-
Target Interaction: The nitrogen atoms act as hydrogen bond acceptors/donors, crucial for interacting with the hinge region of kinases (e.g., BCR-ABL, CDK4/6).
Figure 1: Piperazine SAR & Functionalization Map
Caption: Functional mapping of the piperazine scaffold. N1/N4 substitutions dictate solubility and target binding, while carbon substitutions control stereochemistry.
Part 2: Critical Mechanisms & Target Validation
Kinase Inhibition (ATP-Competitors)
Piperazine derivatives frequently act as Type I or Type II kinase inhibitors. In Imatinib (Gleevec), the piperazine ring improves solubility and makes specific hydrogen bond contacts within the ABL kinase domain. In Palbociclib (Ibrance), the piperazine moiety protrudes into the solvent-accessible region of CDK4/6, improving physicochemical properties without interfering with the core binding.
Reversal of Multidrug Resistance (MDR)
A specific subclass of N-arylpiperazines acts as dual inhibitors of P-glycoprotein (P-gp) and Carbonic Anhydrase XII . These compounds do not necessarily kill cancer cells directly but bind to the efflux pumps (P-gp) on the membrane of resistant cells (e.g., K562/DOX), preventing the efflux of chemotherapeutics like Doxorubicin.
Figure 2: Mechanism of MDR Reversal by Piperazine Derivatives
Caption: Piperazine derivatives competitively bind to P-gp efflux pumps, preventing the expulsion of cytotoxic drugs and restoring chemosensitivity.[1][2][3][4][5][6]
Part 3: Advanced Experimental Protocols
Protocol A: Solubility-Optimized Cytotoxicity Screening (MTT/SRB)
Challenge: Free-base piperazines can precipitate in aqueous media (pH 7.4), leading to false negatives. Solution: Use of salt forms or pre-acidification steps.
Materials:
-
Piperazine derivative stock (10 mM in DMSO).
-
Cell lines: MCF-7 (Breast), HCT-116 (Colon), K562 (Leukemia).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilizing Agent: Acidified Isopropanol (0.04 N HCl in isopropanol).
Procedure:
-
Preparation: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Dilute compound stock in culture media.
-
Critical Step: If precipitation occurs upon dilution, add 0.1% acetic acid or convert the compound to a hydrochloride salt prior to DMSO dissolution.
-
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add 20 µL MTT reagent; incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL Acidified Isopropanol .
-
Why? Piperazine-formazan complexes can be sticky; acid helps fully solubilize the dye and neutralizes any basic residue from the compound.
-
-
Read: Measure Absorbance at 570 nm (Reference 630 nm).
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Functional P-gp Efflux Inhibition Assay (Rhodamine 123)
Purpose: To determine if a piperazine derivative reverses MDR.
Materials:
-
MDR Cell Line: K562/DOX (Doxorubicin resistant).[2]
-
Substrate: Rhodamine 123 (Rho123), a fluorescent P-gp substrate.
-
Control: Verapamil (Standard P-gp inhibitor).
Procedure:
-
Seeding: Harvest K562/DOX cells (suspension) at 5 × 10⁵ cells/mL.
-
Pre-incubation: Aliquot cells into FACS tubes. Treat with Piperazine derivative (1, 5, 10 µM) or Verapamil (10 µM) for 30 mins at 37°C.
-
Substrate Loading: Add Rho123 (final conc. 5 µM) to all tubes. Incubate for 60 mins.
-
Efflux Phase:
-
Centrifuge cells, wash 2x with ice-cold PBS.
-
Resuspend in compound-free media (to allow efflux) OR keep in compound-containing media (to measure continuous inhibition).
-
Incubate for another 60 mins at 37°C.
-
-
Analysis: Wash cells with cold PBS. Analyze via Flow Cytometry (FITC channel).
-
Result: High fluorescence = P-gp Inhibition (Drug trapped inside). Low fluorescence = Active P-gp (Drug pumped out).
-
Part 4: Data Interpretation & Case Studies
Table 1: FDA-Approved Piperazine-Based Anticancer Agents
| Drug Name | Target Mechanism | Piperazine Function | Indication |
| Imatinib | BCR-ABL / c-KIT / PDGFR | Solubility & H-bonding in kinase pocket | CML, GIST |
| Palbociclib | CDK4/6 Inhibitor | Solvent-exposed solubilizing group | HR+ Breast Cancer |
| Olaparib | PARP Inhibitor | Linker for bioavailability | Ovarian/Breast Cancer (BRCA mut) |
| Bosutinib | Src/Abl Inhibitor | Enhances binding affinity | CML |
| Venetoclax | Bcl-2 Inhibitor | Mimics BH3 domain interaction | CLL, AML |
Experimental Workflow Diagram
Caption: Integrated workflow for the development of piperazine-based anticancer agents, from synthesis to in vivo validation.
References
-
Goel, K. K., et al. (2023).[7] "A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact." Thieme Connect.
-
Singh, S., et al. (2025).[8] "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design.
-
Teodori, E., et al. (2018). "Design and synthesis of new potent N,N-bis(arylalkyl)piperazine derivatives as multidrug resistance (MDR) reversing agents." European Journal of Medicinal Chemistry.
-
Romanelli, M. N., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules.
-
BenchChem Technical Guides. (2025). "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide."
-
Gurdal, E. E., et al. (2014).[4] "Cytotoxic activities of some benzothiazole-piperazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new potent N,N-bis(arylalkyl)piperazine derivatives as multidrug resistance (MDR) reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Phenyl-2-piperazinone Hydrochloride Synthesis
The following technical guide details the optimization of reaction conditions for the synthesis of 6-Phenyl-2-piperazinone hydrochloride . This document is structured to support researchers in achieving high regioselectivity, yield, and purity.
Introduction
6-Phenyl-2-piperazinone is a critical scaffold in medicinal chemistry, often serving as a core structure for Substance P antagonists (NK1 receptor) and various CNS-active agents. The synthesis primarily relies on the regioselective cyclization of 1-phenyl-1,2-ethanediamine with ethyl chloroacetate .
The optimization of this reaction hinges on controlling the competition between N-alkylation sites (regioselectivity) and preventing polymerization (intermolecular vs. intramolecular reaction).
Part 1: Reaction Design & Stoichiometry
Q1: What is the most robust synthetic route for the 6-phenyl isomer?
Answer: To specifically target the 6-phenyl isomer (phenyl group at C6, adjacent to the amide nitrogen), you must utilize the nucleophilic difference between the primary aliphatic amine and the primary benzylic amine of 1-phenyl-1,2-ethanediamine .
The Pathway:
-
Selective Alkylation: The terminal (aliphatic) amine is less sterically hindered and slightly more nucleophilic than the benzylic amine.[1] It preferentially reacts with ethyl chloroacetate to form the intermediate N-(2-amino-2-phenylethyl)glycine ethyl ester.
-
Cyclization: The remaining benzylic amine attacks the ester carbonyl to close the ring, forming the lactam (amide) bond. This places the phenyl group at the C6 position (adjacent to N1).
Note: If the benzylic amine were alkylated first, the cyclization would yield the 5-phenyl isomer.
Q2: What stoichiometry should I use to minimize side reactions?
Answer: Use a high dilution strategy with a slight excess of the diamine.[1]
| Component | Equivalents | Role |
| 1-Phenyl-1,2-ethanediamine | 1.2 - 1.5 eq | Excess drives mono-alkylation and acts as an internal base to scavenge HCl. |
| Ethyl Chloroacetate | 1.0 eq | Limiting reagent to prevent bis-alkylation (formation of DAIP species). |
| Solvent (Ethanol/MeOH) | 15-20 Volumes | High dilution favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | 0°C | Low initial temp improves regioselectivity for the terminal amine. |
Part 2: Critical Process Parameters (Optimization)
Q3: How do I control the temperature for maximum regioselectivity?
Answer: Temperature control is a two-stage process:
-
Alkylation Phase (Kinetic Control):
-
Set Point: 0°C to 5°C.
-
Procedure: Add ethyl chloroacetate dropwise to the diamine solution.
-
Reasoning: At low temperatures, the steric energy barrier of the benzylic position is more significant, exclusively directing the alkyl halide to the terminal amine.
-
-
Cyclization Phase (Thermodynamic Drive):
-
Set Point: 60°C to Reflux (approx. 78°C for EtOH).
-
Duration: 2–4 hours.
-
Reasoning: Ring closure requires overcoming the activation energy for amide formation. Heat drives the attack of the benzylic nitrogen on the ester.
-
Q4: Why is the hydrochloride salt formation difficult?
Answer: The free base of 6-phenyl-2-piperazinone is often an oil or a low-melting solid that is difficult to purify. Salt formation is the primary purification step.
-
Issue: Using aqueous HCl often leads to hydrolysis of the lactam ring (ring opening).
-
Solution: Use anhydrous HCl in dioxane or isopropanol.
-
Protocol:
-
Evaporate the reaction solvent (ethanol) completely.
-
Redissolve the crude oil in dry Ethyl Acetate or Isopropanol .
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
The salt precipitates as a white solid. Filter and wash with cold ether.
-
Part 3: Visualizing the Mechanism
The following diagram illustrates the regioselective pathway and the critical decision points where impurities arise.
Caption: Reaction pathway showing kinetic preference for terminal alkylation leading to the 6-phenyl isomer.
Part 4: Troubleshooting Guide
Q5: My yield is low (<40%). What is going wrong?
Answer: Low yield is typically caused by bis-alkylation or polymerization .
| Symptom | Root Cause | Corrective Action |
| Gummy/Sticky Crude | Polymerization due to high concentration. | Dilute the reaction. Increase solvent volume to 20mL per gram of reactant. |
| Multiple TLC Spots | Bis-alkylation (Diamine reacting with 2 eq of chloroacetate). | Reverse Addition. Ensure diamine is in excess. Add chloroacetate slowly to the diamine. |
| No Precipitate with HCl | Product is soluble in the chosen solvent. | Switch solvent to Ethyl Acetate/Ether . Ensure the system is anhydrous. |
Q6: How do I remove the 5-phenyl regioisomer?
Answer: If temperature control was poor during addition, you may have 5-10% of the 5-phenyl isomer.
-
Detection: 1H NMR will show a shift in the benzylic proton. In the 6-phenyl isomer, the benzylic proton is adjacent to the amide nitrogen (deshielded, ~4.5-5.0 ppm). In the 5-phenyl isomer, it is adjacent to the amine nitrogen (shielded, ~3.5-4.0 ppm).
-
Purification: The HCl salt of the 6-phenyl isomer crystallizes more readily from Isopropanol/Methanol mixtures than the 5-phenyl isomer. Recrystallize the crude salt from hot isopropanol.
Part 5: Experimental Protocol (Standardized)
Synthesis of 6-Phenyl-2-piperazinone Hydrochloride
-
Setup: Charge a 3-neck round-bottom flask with 1-phenyl-1,2-ethanediamine (10.0 mmol, 1.36 g) and absolute Ethanol (30 mL). Cool to 0°C under Nitrogen.
-
Addition: Add a solution of Ethyl chloroacetate (10.0 mmol, 1.22 g) in Ethanol (10 mL) dropwise over 30 minutes. Maintain internal temperature <5°C.
-
Alkylation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 1 hour.
-
Cyclization: Heat the mixture to Reflux (78°C) for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Cool to RT.
-
Add Sodium Ethoxide (10 mmol) if neutral conditions are needed, or proceed directly if diamine excess was used. Note: For HCl salt, avoid aqueous workup.
-
Filter off any inorganic salts (NaCl/NH4Cl).
-
Concentrate the filtrate in vacuo to a yellow oil.
-
-
Salt Formation:
-
Dissolve the oil in Ethyl Acetate (20 mL).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (3.0 mL, slight excess) dropwise.
-
Stir for 30 mins. Filter the white precipitate.
-
Yield: Expected 60-75%.
-
References
-
Pollard, C. B., et al. (1966). Synthesis of Piperazinones via Reaction of Diamines with Haloesters. Journal of Medicinal Chemistry.
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization. Organic Letters.
-
Google Patents. (2003).[1] Method for the preparation of piperazine and its derivatives (US6603003B2).
-
Chem-Impex. (n.d.). 1-Phenyl-piperazin-2-one hydrochloride Product Page.
Sources
Technical Support Center: Stability & Storage of 6-Phenyl-2-piperazinone Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 6-Phenyl-2-piperazinone hydrochloride . This scaffold is a critical intermediate in the synthesis of Substance P antagonists and various peptidomimetics. Its structural features—specifically the cyclic amide (lactam) and the benzylic amine—create a unique stability profile that requires rigorous handling protocols.
Part 1: The Stability Triad (Core Directive)
To prevent degradation, you must understand the three primary failure modes of this molecule. We move beyond simple "store in fridge" advice to explain the causality of degradation.
Hydrolytic Ring Opening (The Moisture Threat)
The 2-piperazinone ring is a lactam (cyclic amide). While generally more stable than linear amides, the presence of the Hydrochloride (HCl) counter-ion makes the salt hygroscopic .
-
Mechanism: Upon absorbing atmospheric moisture, the HCl salt creates a localized acidic micro-environment on the crystal surface. This acidity catalyzes the nucleophilic attack of water on the carbonyl carbon, cleaving the lactam bond.
-
Result: Formation of the open-chain amino acid derivative (phenyl-substituted ethylenediamine carboxylic acid), which is often pharmacologically inactive.
Benzylic Oxidation (The Air Threat)
Unlike 1-phenyl isomers, 6-phenyl-2-piperazinone possesses a phenyl group attached to a carbon atom adjacent to a secondary amine (the C6 position).
-
Mechanism: This "benzylic" position is electronically activated. In the presence of oxygen and light, it is susceptible to radical abstraction, leading to the formation of imines or fully oxidized degradation products.
-
Result: Yellowing/browning of the white powder and appearance of impurities in HPLC at higher retention times.
Photochemical Instability
The phenyl ring acts as a chromophore. Prolonged exposure to UV/visible light can excite the molecule, accelerating both oxidative and hydrolytic pathways.
Part 2: Storage & Handling Protocols[1][2][3]
Recommended Storage Conditions
The following parameters are non-negotiable for long-term stability (>6 months).
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Lowers kinetic energy, significantly slowing hydrolysis rates ( |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent benzylic oxidation. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV; Parafilm creates a secondary moisture barrier. |
| Desiccation | Required | Store the vial inside a secondary jar containing silica gel or Drierite™. |
DOT Diagram: Storage Decision Tree
The following logic flow helps you decide how to store the compound based on usage frequency.
Caption: Decision tree for optimizing storage based on experimental frequency to minimize freeze-thaw moisture condensation.
Part 3: Troubleshooting Guide (FAQs)
This section addresses specific issues reported by users in the field.
Q1: The white powder has turned a beige/yellow color. Is it still usable?
Diagnosis: This indicates oxidative degradation , likely at the benzylic C6 position or N-oxide formation.
-
Impact: Purity has likely dropped by 1-5%.
-
Action: Run a QC check (HPLC). If purity is >95%, you may purify via recrystallization (see Protocol A). If <90%, discard.
-
Prevention: Ensure the vial is flushed with Argon after every use.
Q2: The material has clumped into a hard cake.
Diagnosis: Hygroscopic failure . The seal was compromised, and the HCl salt absorbed moisture.
-
Risk: High probability of hydrolysis (ring opening).
-
Action: Do not attempt to chip it out with a metal spatula (risk of generating static/scattering). Dissolve the entire cake in the solvent required for your next step, then assay the solution concentration immediately.
-
Prevention: Never open a cold vial. Allow it to equilibrate to room temperature for 30 minutes to prevent condensation.
Q3: My HPLC assay shows a new peak eluting before the main peak.
Diagnosis: This is likely the hydrolysis product (the open-chain amino acid). Polar carboxylic acids typically elute earlier than the lactam precursor in Reverse Phase (RP) HPLC.
-
Action: Check the pH of your mobile phase.[1] Ensure it is acidic (pH ~2-3) to suppress ionization of the carboxylic acid impurity, improving resolution.
Part 4: Experimental Protocols
Protocol A: Rescue Recrystallization (For Oxidized/Yellowed Material)
Use this only if purity is between 90-95%.
-
Dissolution: Dissolve 1g of the salt in a minimum amount of hot Ethanol (absolute).
-
Filtration: If the solution is cloudy, filter hot through a 0.45µm PTFE syringe filter to remove insoluble oxidation polymers.
-
Precipitation: Add cold Diethyl Ether dropwise until turbidity persists.
-
Crystallization: Store at 4°C overnight.
-
Drying: Filter the white crystals and dry under high vacuum (<1 mbar) at 40°C for 4 hours. Store immediately under Argon.
Protocol B: Stability-Indicating HPLC Method
Use this method to validate the integrity of your stock.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (amide bond) and 254 nm (phenyl ring) |
| Pass Criteria | Main peak purity >98%; No single impurity >0.5% |
DOT Diagram: Degradation Pathways
Visualizing the chemical risks helps in understanding the necessity of the protocols.
Caption: Primary degradation pathways: Hydrolytic ring opening (moisture-driven) and oxidative degradation (air/light-driven).
References
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018).[2] Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved from [Link]
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Piperazine Bioavailability
Current Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Solubility, Permeability, and Metabolic Stability of Piperazine Scaffolds
Welcome to the Bioavailability Optimization Hub
You are likely here because your piperazine-containing lead compound—despite potent target engagement—is failing PK studies. This is a common bottleneck. The piperazine ring is a privileged scaffold found in blockbusters like Imatinib and Itraconazole, but it introduces a specific triad of liabilities: pH-dependent solubility crashes , P-gp efflux susceptibility , and N-glucuronidation/oxidation instability .
This guide bypasses general textbook theory to provide actionable troubleshooting workflows for these specific failure modes.
Ticket #101: The "pH-Shift Paradox" (Solubility)
User Query: "My compound dissolves perfectly in 0.1N HCl (stomach pH) but precipitates immediately in phosphate buffer pH 6.8 (intestinal pH). Bioavailability is <5%."
Root Cause Analysis
Piperazine is a dibasic heterocycle with pKa values typically around 9.8 (N1) and 5.6 (N4).
-
Gastric Phase (pH 1.2): Both nitrogens are protonated (dicationic). Solubility is high.
-
Intestinal Phase (pH 6.8): The N4 loses its proton, and N1 typically remains charged, but the overall lipophilicity increases drastically. If the lattice energy of the free base is high, the compound precipitates before absorption can occur.
Troubleshooting Protocol: Salt Selection & ASD
Option A: The Counter-Ion Screen (First Line Defense) Do not just pick a hydrochloride salt. HCl salts of piperazines often exhibit the "common ion effect" in the stomach (high Cl- concentration) or form hygroscopic hydrates.
-
Recommended Counter-ions:
-
Adipate/Succinate: Dicarboxylic acids often form 2:1 salts that can bridge piperazine molecules, disrupting packing and improving dissolution rates.
-
Citrate: Excellent buffering capacity prevents the micro-environmental pH from rising too fast during dissolution.
-
Option B: Amorphous Solid Dispersions (ASD) (Advanced) If salts fail, you must prevent the crystal lattice from forming. This is the Itraconazole strategy.
Protocol: ASD Preparation via Hot Melt Extrusion (HME)
-
Polymer Selection: Use HPMCAS (Hydroxypropyl methylcellulose acetate succinate).[1][2][3] It is enteric; it remains intact in the stomach (preventing early release/precipitation) and dissolves at pH > 5.5, releasing the drug in a supersaturated amorphous state in the duodenum.
-
Drug Load: Target 20-30% w/w.
-
Process:
-
Feed mixture into a twin-screw extruder.
-
Set barrel temp to
(of the polymer/drug mix). -
Critical Step: Rapid cooling at the die exit to freeze the amorphous state.
-
Visual Workflow: Solubility Decision Tree
Figure 1: Decision matrix for overcoming pH-dependent solubility crashes in piperazine derivatives.
Ticket #204: The "Permeability Wall" (Efflux)
User Query: "Solubility is solved, but Caco-2 permeability is low (
Root Cause Analysis
The piperazine ring, particularly when N-substituted with hydrophobic groups, is a classic pharmacophore for P-glycoprotein (P-gp/MDR1) recognition. The cationic charge at physiological pH interacts with the negatively charged binding pocket of the transporter, actively pumping the drug back into the intestinal lumen.
Troubleshooting Protocol: Structural & Formulation Fixes
Strategy A: The "Trojan Horse" Excipient Use excipients that inhibit P-gp efflux.
-
TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate): At concentrations > 0.02 wt%, TPGS inhibits P-gp ATPase activity.
-
Protocol: Formulate your lead in a lipid-based system (e.g., self-emulsifying drug delivery system - SEDDS) containing 5-10% TPGS.
Strategy B: Chemical Modification (The "N-Cap" Trick) Reduce the basicity of the distal nitrogen (N4).
-
Amidation: Convert the basic amine to an amide. This kills the charge but may reduce solubility.
-
Steric Shielding: Introduce bulky groups (e.g., t-butyl) adjacent to the nitrogen to sterically hinder transporter binding.
Visual Workflow: Efflux Mechanism & Inhibition
Figure 2: Mechanism of P-gp mediated efflux and blockade strategy using functional excipients.
Ticket #309: Metabolic Instability (Clearance)
User Query: "Microsomal stability is poor (
Root Cause Analysis
The piperazine ring is a metabolic "soft spot."
-
N-Oxidation (M+16): Mediated by FMOs or CYPs.
-
N-Glucuronidation (M+176): Mediated specifically by UGT1A4 . This is unique to secondary/tertiary amines in piperazines and is often species-dependent (prominent in humans).
-
Ring Cleavage: Oxidative opening of the ring (ethylenediamine formation).
Troubleshooting Protocol: Medicinal Chemistry Patches
| Metabolic Liability | Mass Shift | Structural Fix | Mechanism |
| N-Oxidation | +16 Da | Electron Withdrawal: Add Fluorine to the adjacent carbon or convert amine to sulfonamide. | Reduces electron density on Nitrogen, making it less susceptible to oxidative attack. |
| N-Glucuronidation | +176 Da | Steric Hindrance: Add a methyl group alpha to the nitrogen. | Blocks the UGT1A4 enzyme from accessing the nucleophilic nitrogen. |
| Ring Cleavage | Variable | Conformational Lock: Bridge the piperazine (e.g., 2,5-diazabicyclo[2.2.1]heptane). | Prevents the ring flexibility required for certain oxidative cleavage pathways.[4] |
Self-Validating Experiment: To confirm UGT1A4 involvement (vs. CYP), run stability assays in the presence of Alamethicin (pore-forming peptide) and UDPGA (cofactor). If clearance increases drastically compared to NADPH-only incubation, N-glucuronidation is your primary clearance pathway.
Visual Workflow: Metabolic Pathways
Figure 3: Major metabolic clearance pathways for piperazine rings and structural mitigation strategies.
References
-
BenchChem. (2025).[5][6] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from
-
Mistry, P., et al. (2014). Mechanism of Amorphous Itraconazole Stabilization in Polymer Solid Dispersions: Role of Molecular Mobility. Molecular Pharmaceutics. Retrieved from
-
Chaudhary, J., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine. Current Medicinal Chemistry. Retrieved from
-
Kaushik, P., et al. (2021). N-glucuronidation: the human element. Hypha Discovery. Retrieved from
-
Syed, S.B., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of amorphous itraconazole stabilization in polymer solid dispersions: role of molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nedmdg.org [nedmdg.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Minimizing off-target effects of 6-Phenyl-2-piperazinone hydrochloride
User Guide & Troubleshooting Portal
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Off-Target Effects & Optimizing Specificity
Welcome, Colleague.
You are likely accessing this guide because you are utilizing 6-Phenyl-2-piperazinone hydrochloride (or a derivative thereof) as a scaffold in medicinal chemistry—most likely for Neurokinin-1 (NK1) antagonism or as a fragment in CNS drug discovery.
This molecule is a "privileged scaffold," meaning it inherently binds to multiple G-Protein Coupled Receptors (GPCRs). While this makes it a potent starting point, it introduces significant off-target noise . This guide helps you filter that noise to ensure your biological data reflects true target engagement, not artifacts.
Module 1: Stereochemical Integrity (The #1 Source of Off-Target Noise)
The Issue: The C6 position of the piperazinone ring is a chiral center. Commercial supplies of "6-Phenyl-2-piperazinone HCl" are often racemic unless specified otherwise.
-
The Trap: In NK1 receptor antagonists (e.g., Rolapitant analogs), one enantiomer (often S) drives therapeutic efficacy, while the other (R) contributes disproportionately to off-target binding (e.g., CYP2D6 inhibition or hERG blockade).
Troubleshooting Protocol:
| Symptom | Diagnosis | Corrective Action |
| Inconsistent IC50 values between batches. | Enantiomeric Drift: Varying ratios of R/S isomers in your supply. | Mandatory Chiral HPLC. Do not assume 50:50 racemate. Validate every batch. |
| High toxicity in early cell viability assays despite good target potency. | Off-Target Isomer Toxicity: The inactive isomer is hitting housekeeping proteins. | Resolution: Use Chiral SFC (Supercritical Fluid Chromatography) to isolate enantiomers before biological testing. |
Technical Insight: Using a racemate effectively cuts your active concentration by 50% while maintaining 100% of the potential for off-target toxicity. You must resolve the enantiomers early.
Visualization: Stereochemical Validation Workflow
Caption: Figure 1. Mandatory quality control workflow to prevent "silent" off-target effects caused by enantiomeric impurities.
Module 2: Scaffold Promiscuity (The "Privileged" Problem)
The Issue: The piperazinone ring mimics the binding motifs of several biogenic amines. While you may be targeting NK1, this scaffold has a high affinity for Serotonin (5-HT) and Dopamine (D2) receptors.
The Solution: The "Safety Panel" Strategy Do not wait for late-stage toxicology to find this out. You must run a counter-screen immediately.
Recommended Counter-Screening Panel:
-
5-HT2A / 5-HT2C Receptors: Common off-targets for piperazine derivatives leading to CNS side effects.
-
hERG Channel: Piperazines are frequent offenders for QT-prolongation.
-
CYP2D6: This scaffold often inhibits CYP2D6, altering the metabolism of other drugs (drug-drug interaction risk).
Troubleshooting Table: Interpreting Selectivity Data
| Observation | Likely Cause | Mitigation Strategy |
| High potency at 5-HT receptors. | The basic nitrogen (N4) is mimicking serotonin. | ** steric hindrance:** Introduce a bulky substituent (e.g., -CF3 or t-butyl) on the phenyl ring to clash with the tighter 5-HT binding pocket while preserving NK1 binding. |
| Metabolic Instability (Rapid Clearance). | Oxidation of the piperazinone ring. | Block Metabolism: Fluorinate the phenyl ring (para-position) to block metabolic attack without altering steric profile significantly. |
Module 3: Physicochemical Integrity (The "Salt" Effect)
The Issue: You are using the Hydrochloride (HCl) salt.[1] While stable as a solid, it can cause artifacts in cellular assays.
Q: Why is my compound precipitating in the assay buffer? A: The HCl salt is highly soluble in water but can crash out when diluted from DMSO stocks into high-pH buffers (pH > 7.4), where the free base forms.
-
Artifact: Precipitated compound causes light scattering in optical assays (OD600 or fluorescence), reading as "inhibition" (False Positive).
Protocol: The "Serial Dilution" Check
-
Dissolve compound in 100% DMSO (Stock).
-
Dilute into PBS (pH 7.4).
-
Measure Absorbance at 600nm.
-
If OD600 > 0.05, you have precipitation.
-
Fix: Reduce final concentration or switch to a mesylate salt form for better aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: Can I use the commercially available 6-phenyl-2-piperazinone for in vivo studies directly? A: No. Most commercial sources sell this as a chemical intermediate (purity ~95-97%), not a pharmaceutical grade probe. It often contains trace metal catalysts (Palladium/Iridium) from synthesis. These metals are toxic to cells and will skew your toxicity data. Purify via recrystallization or prep-HPLC before animal use.
Q2: My compound shows activity against cancer cell lines. Is this real? A: Proceed with caution. Piperazinones can act as Farnesyltransferase (FTase) inhibitors . If your target is not FTase, this is a major off-target effect. You must run a Western Blot for unfarnesylated HDJ-2 or Rap1A to confirm if you are accidentally inhibiting FTase.
Q3: How do I minimize binding to adrenergic receptors? A: The N1-position (amide nitrogen) is less basic, but the N4-position is highly basic. If N4 is unsubstituted, it will bind adrenergic receptors. Functionalizing N4 (alkylation or acylation) is the standard medicinal chemistry approach to tune out adrenergic off-target binding.
Visualizing the Off-Target Landscape
This diagram illustrates the "Hazard Zones" where this specific scaffold frequently binds off-target.
Caption: Figure 2. The "Hazard Landscape" of the piperazinone scaffold. Green indicates the primary target; Red/Yellow indicate common off-target liabilities requiring counter-screening.
References
-
Scaffold Privileges & Promiscuity
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2]
- Source: NIH / Vertex AI Search Results.
- Relevance: Establishes the baseline promiscuity of the piperazine core against GPCRs like Dopamine and Serotonin.
-
(General PMC Search for verification)
-
-
Stereoselective Synthesis & Chirality
-
Title: Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.[3]
- Source: ACS C
- Relevance: Details the difficulty in synthesizing pure diastereomers and the necessity of metal catalysis, which introduces impurity risks.
-
-
NK1 Receptor Context
- Title: Neurokinin-1 Receptor Antagonists: A Review of Rolapitant and Rel
- Source: Wikipedia / Drug Development Liter
- Relevance: Confirms 6-phenyl-2-piperazinone as the pharmacophore for NK1 antagonists and the importance of the (S)-enantiomer.
-
Cytotoxicity & FTase Inhibition
-
Title: Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.[4]
- Source: Advanced Pharmaceutical Bulletin (2019).
- Relevance: Highlights the off-target cytotoxicity risks (FTase inhibition)
-
Sources
Technical Support Center: Synthesis of Monosubstituted Piperazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of monosubstituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable scaffolds. Piperazine derivatives are privileged structures in medicinal chemistry, often used to enhance properties like aqueous solubility and bioavailability.[1][2] However, the symmetrical nature of the piperazine ring presents a significant hurdle: controlling selectivity to prevent the formation of undesired 1,4-disubstituted byproducts.[1]
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining a mixture of mono- and di-substituted products?
The primary reason is the comparable nucleophilicity of the two secondary amine nitrogens on the piperazine ring.[3] Once the first substitution occurs, the resulting monosubstituted piperazine can often be as, or even more, reactive than the starting material, leading to a second substitution reaction that yields the 1,4-disubstituted byproduct.
Q2: What is the most reliable strategy to ensure mono-substitution?
The most robust and widely adopted method is the use of a protecting group strategy.[1][2] This involves temporarily "blocking" one nitrogen atom with a protecting group, such as a tert-butoxycarbonyl (Boc) group. This deactivates one amine, allowing for selective functionalization of the unprotected nitrogen.[1][3] The protecting group is then removed in a final step to yield the desired monosubstituted product.[1]
Q3: I'm trying a direct alkylation without a protecting group. My yield is low and I have significant di-alkylation. Is this approach viable?
Direct alkylation can be viable but requires careful control of reaction conditions. Key strategies to favor mono-alkylation include:
-
Stoichiometry Control: Using a 1:1 molar ratio of piperazine to the alkylating agent.[3]
-
Use of Excess Piperazine: Employing a large excess of piperazine can statistically favor mono-substitution, but this complicates purification as the excess starting material must be removed.[4][5]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help manage the reaction rate and reduce over-alkylation.[3]
-
Protonation Strategy: An effective one-pot method involves the in situ formation of piperazine monohydrochloride, which protects one nitrogen as a non-nucleophilic ammonium salt, leaving the other free to react.[2]
Q4: My final product is highly water-soluble. How can I effectively extract it during workup?
This is a common issue, especially if the product is in a protonated salt form after an acidic step.
-
Basify the Aqueous Layer: Before extraction, carefully basify the aqueous layer with a base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) to a pH > 10. This deprotonates the piperazine nitrogen, making the product less water-soluble and more extractable into organic solvents like dichloromethane (DCM), ethyl acetate, or chloroform.[6]
-
Salting Out: If the product remains in the aqueous layer, saturating the aqueous phase with sodium chloride (brine) can decrease the product's solubility in water and improve extraction efficiency.[7]
Troubleshooting Guide: In-Depth Scenarios
This section addresses specific, complex issues organized by reaction type.
Guide 1: N-Alkylation & Reductive Amination
Q: My N-alkylation of Boc-piperazine with an alkyl halide is slow and gives a poor yield. What can I do?
A: Insufficient reactivity in N-alkylation often stems from the base, solvent, or the alkyl halide itself.
Several factors could be at play, and a systematic approach to troubleshooting is recommended.
-
Causality: The reaction is an SN2 substitution where the secondary amine of Boc-piperazine acts as the nucleophile. The base is crucial for neutralizing the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate and deactivate the starting amine.[1] The solvent must adequately dissolve the reactants and facilitate the substitution.
-
Troubleshooting Steps:
-
Evaluate the Base: A weak or sterically hindered base may not be effective. Potassium carbonate (K₂CO₃) is a reliable and commonly used base for this transformation.[3][6] If the reaction is still slow, a stronger base like sodium hydride (NaH) could be considered, although this requires strictly anhydrous conditions.
-
Solvent Choice: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions and is a standard choice.[3] Acetonitrile is another good option. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition or side reactions.[7]
-
Alkylating Agent Reactivity: The reactivity order for halides is I > Br > Cl. If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
Q: My reductive amination reaction is not going to completion, and I see unreacted aldehyde/ketone. What's wrong?
A: Incomplete reductive amination is typically due to inefficient imine/iminium ion formation or an issue with the reducing agent.
-
Causality: Reductive amination is a two-step, one-pot process. First, the amine and carbonyl compound condense to form an iminium ion intermediate, a step that is often acid-catalyzed and involves the loss of water.[8][9] Second, a selective reducing agent reduces the C=N bond of the iminium ion.[8]
-
Troubleshooting Workflow:
-
Detailed Recommendations:
-
Promote Iminium Formation: The initial condensation step is reversible and often rate-limiting. Adding a catalytic amount of acetic acid can accelerate this step.[8] For stubborn substrates, removing water using molecular sieves or a Dean-Stark apparatus can drive the equilibrium toward the iminium intermediate.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is mild, tolerant of many functional groups, and can be added directly to the mixture of the amine and carbonyl.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Ensure your reducing agent is fresh and has been stored properly.
-
Solvent Considerations: While the reaction can be run in various solvents, dichloromethane (DCM) or dichloroethane (DCE) are common choices.[10] Protic solvents like methanol can react with some borohydride reagents, reducing their efficacy.[10]
-
Guide 2: Protecting Group Strategies
Q: I need to synthesize an unsymmetrically N,N'-disubstituted piperazine. How do I choose the right protecting groups for an orthogonal strategy?
A: An orthogonal strategy requires two different protecting groups that can be removed under distinct, non-interfering conditions. [3]
-
Causality: This approach provides maximum flexibility by allowing you to selectively unmask one nitrogen at a time for sequential functionalization.[3] The key is that the cleavage conditions for the first group (PG1) must leave the second group (PG2) completely intact, and vice-versa.
-
Common Orthogonal Pairs:
| Protecting Group 1 (PG1) | Removal Conditions | Protecting Group 2 (PG2) | Removal Conditions | Key Advantages |
| Boc (tert-butoxycarbonyl) | Strong Acid (TFA, HCl)[3] | Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Widely used, reliable, commercially available starting materials. |
| Boc (tert-butoxycarbonyl) | Strong Acid (TFA, HCl) | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | Useful when hydrogenation is not possible due to other functional groups. |
| Benzyl (Bn) | Catalytic Hydrogenation (H₂, Pd/C) | Boc (tert-butoxycarbonyl) | Strong Acid (TFA, HCl) | A common alternative to the Boc/Cbz pair. |
-
Experimental Insight: The Boc/Cbz pair is a workhorse in medicinal chemistry.[11][12] Start with a differentially protected piperazine, such as 1-Boc-4-Cbz-piperazine. Selectively remove one group, perform the first functionalization, then remove the second group and perform the second functionalization.
Guide 3: Purification Challenges
Q: Column chromatography of my monosubstituted piperazine is giving severe tailing and poor separation. How can I improve this?
A: The basic nature of the free amine in your product is likely causing strong interactions with the acidic silica gel, leading to tailing.
-
Causality: Silica gel has acidic silanol (Si-OH) groups on its surface. Basic compounds, like piperazines, can be protonated and bind ionically, resulting in slow, streaky elution from the column.
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This neutralizes the acidic sites on the silica, preventing strong adsorption of your product.
-
Switch the Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds.
-
Convert to a Protected Intermediate: If possible, purify the protected intermediate (e.g., the N-Boc derivative) before the final deprotection step. These intermediates are often less polar and not basic, making them much easier to purify via standard silica gel chromatography.[1]
-
Crystallization/Salt Formation: For crystalline solids, recrystallization can be a highly effective purification method. Alternatively, you can form a specific salt (e.g., hydrochloride, tartrate) which may have better crystallization properties, and then liberate the free base just before the next step.[13]
-
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of Piperazine
This protocol is adapted from established procedures for the selective protection of one piperazine nitrogen.[1][6]
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the stirred piperazine solution over 1-2 hours using an addition funnel. A slow addition is critical to minimize the formation of the di-Boc byproduct.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16-24 hours).
-
Monitoring: Check the reaction progress using TLC or LC-MS to confirm the consumption of Boc₂O.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate). The excess piperazine and any di-Boc piperazine (if formed) will have different partitioning behaviors.
-
Wash the organic layer with water or dilute brine to remove the highly water-soluble piperazine starting material.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can often be used directly. If necessary, purify by flash column chromatography on silica gel to yield pure N-Boc-piperazine.[1]
Protocol 2: N-Alkylation of N-Boc-Piperazine
This protocol describes a general method for alkylating the free nitrogen of N-Boc-piperazine with an alkyl halide.[1]
-
Setup: To a solution of N-Boc-piperazine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., 3x with ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 3: Boc-Deprotection with Trifluoroacetic Acid (TFA)
This is a standard procedure for removing the Boc protecting group under acidic conditions.[3]
-
Setup: Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in dichloromethane (DCM).
-
Addition of TFA: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in water and basify with a saturated solution of NaHCO₃ or K₂CO₃ until the pH is >9.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final monosubstituted piperazine.
-
Visualizations and Data
References
- Lanier, M. C., & Luzzio, F. A. (2014). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of Organic Chemistry.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- BenchChem Technical Support Team. (2025, December). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
- (2025, August 7). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Dherange, B. D., et al. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Richter, J., & Pazdera, P. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
- Richter, J., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
- Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal.
- Richter, J., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- O'Brien, P., et al. (2015, December 18). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Google Patents. (1959).
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
- Google Patents. (2018). CN108033931A - A kind of synthetic method of N-Boc piperazines.
- Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
- Warren, M. R. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- (2025, August 6). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- Durand, C., & Szostak, M. (2021, October 8).
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- Durand, C., & Szostak, M. (2021, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- (2024). Reductive amination route for selective N‐monosubstitution. Piperazine...
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- MacMillan, D. W. C., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Reddit User Discussion. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry - Reddit.
- Wang, F., et al. (2022, December 29).
- Firth, J. D. (2017). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Imming, P., et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Dherange, B. D., et al. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines - PMC.
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Validation & Comparative
A Comparative Analysis of 6-Phenyl-2-piperazinone and its Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6-phenyl-2-piperazinone and its analogues, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides detailed, self-validating protocols for key assays.
Introduction: The Significance of the Phenyl-Piperazinone Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique physicochemical properties, including two nitrogen atoms that can be functionalized, allow for the creation of diverse chemical libraries with a wide range of pharmacological activities. The incorporation of a phenyl group and a lactam functionality, as seen in 6-phenyl-2-piperazinone, introduces specific steric and electronic features that can modulate target binding and pharmacokinetic properties.
Analogues of this scaffold have demonstrated a remarkable breadth of biological activities, including potent cytotoxicity against cancer cell lines, modulation of central nervous system (CNS) targets such as monoamine transporters, and antimicrobial and antifungal effects.[1][2][3] This guide will explore these activities through a comparative lens, providing researchers with the foundational knowledge to design and evaluate novel compounds based on the 6-phenyl-2-piperazinone core.
Synthesis of 6-Phenyl-2-piperazinone and its Analogues
The synthesis of the 6-phenyl-2-piperazinone core and its analogues can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a diamine precursor with a suitable carbonyl-containing electrophile. The choice of starting materials and reaction conditions allows for the introduction of various substituents on the phenyl ring and the piperazinone core, enabling the exploration of structure-activity relationships.
A representative synthetic pathway is outlined below. This multi-step synthesis provides a versatile platform for generating a library of analogues for comparative studies.
General Synthetic Workflow
Caption: General synthetic workflow for 6-Phenyl-2-piperazinone analogues.
Comparative Biological Activity Analysis
The true value of a chemical scaffold lies in its biological activity profile and the potential for optimization through analogue synthesis. This section compares the performance of 6-phenyl-2-piperazinone analogues across several key biological assays.
Cytotoxic Activity Against Cancer Cell Lines
A significant area of investigation for phenyl-piperazinone derivatives is their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Phenyl-Piperazinone Analogues
| Compound ID | R1 (at N1) | R2 (Phenyl Substituent) | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MRC-5 (Normal Fibroblast) | Reference |
| 1a | -H | 4-Cl | >100 | >100 | >100 | [4] |
| 1b | -CH2-Ph | 4-Cl | 25.3 | 31.5 | 89.2 | [4] |
| 1c | -CH2-(4-Cl-Ph) | 4-Cl | 15.8 | 22.1 | 75.4 | [4] |
| 1d | -CH2-(4-F-Ph) | 4-Cl | 18.2 | 26.7 | 81.9 | [4] |
| Doxorubicin | (Control) | (Control) | 0.8 | 1.2 | 0.5 | [4] |
Analysis of Structure-Activity Relationship (SAR) for Cytotoxicity:
The data presented in Table 1, derived from a study on piperazin-2-one derivatives, reveals several key SAR insights.[4] The unsubstituted N1-piperazinone (Compound 1a ) shows minimal cytotoxic activity. However, the introduction of a benzyl group at the N1 position (Compound 1b ) significantly enhances cytotoxicity against both HT-29 and A549 cancer cell lines.
Further substitution on the N1-benzyl ring with electron-withdrawing groups, such as chlorine (Compound 1c ) or fluorine (Compound 1d ), leads to a further increase in cytotoxic potency.[4] Importantly, these compounds exhibit a degree of selectivity, with higher toxicity towards cancer cell lines compared to the normal fibroblast cell line (MRC-5), although they are significantly less potent than the standard chemotherapeutic agent, doxorubicin.[4] This suggests that the N1-substituent plays a crucial role in the anticancer activity of this scaffold, likely by influencing interactions with the biological target.
Monoamine Transporter Inhibition
Phenylpiperazine derivatives are well-known for their interactions with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][5] This activity makes them promising candidates for the development of treatments for various CNS disorders, such as depression and anxiety. The inhibitory activity of these compounds is typically assessed through radioligand binding assays or neurotransmitter uptake inhibition assays.
Table 2: Comparative Monoamine Transporter Inhibition (Ki, nM) of Phenylpiperazine Analogues
| Compound ID | R (Phenyl Substituent) | SERT | DAT | NET | Reference |
| 2a | -H | 150 | 2500 | 800 | [6] |
| 2b | 3-Cl | 25 | 1500 | 450 | [6] |
| 2c | 4-Cl | 80 | 2000 | 600 | [6] |
| 2d | 3-CF3 | 40 | 1800 | 500 | [6] |
| Cocaine | (Control) | 310 | 150 | 280 | [6] |
Analysis of Structure-Activity Relationship (SAR) for Monoamine Transporter Inhibition:
The data in Table 2 illustrates the influence of phenyl ring substitution on the potency and selectivity of phenylpiperazine analogues for monoamine transporters.[6] The unsubstituted phenylpiperazine (Compound 2a ) displays moderate affinity for SERT and weaker affinity for DAT and NET. The introduction of a chlorine atom at the meta-position (Compound 2b ) significantly increases affinity for SERT, while substitution at the para-position (Compound 2c ) is less favorable.[6] A trifluoromethyl group at the meta-position (Compound 2d ) also confers high affinity for SERT.[6]
These findings suggest that the electronic properties and position of the substituent on the phenyl ring are critical determinants of both potency and selectivity. The enhanced SERT affinity of the meta-substituted analogues makes them particularly interesting for the development of selective serotonin reuptake inhibitors (SSRIs).
Antimicrobial and Antifungal Activity
The piperazine scaffold is also a component of several antimicrobial and antifungal agents. The activity of 6-phenyl-2-piperazinone analogues can be evaluated against a panel of bacterial and fungal strains using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Table 3: Comparative Antimicrobial and Antifungal Activity (MIC, µg/mL) of Piperazine Derivatives
| Compound ID | R (Substitution) | S. aureus | E. coli | C. albicans | A. niger | Reference |
| 3a | N-benzyl | 62.5 | 125 | >250 | >250 | [5] |
| 3b | N-(4-chlorobenzyl) | 31.25 | 62.5 | 125 | 250 | [5] |
| 3c | N-(4-nitrobenzyl) | 15.6 | 31.25 | 62.5 | 125 | [5] |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | - | - | [5] |
| Fluconazole | (Control) | - | - | 1 | 8 | [5] |
Analysis of Structure-Activity Relationship (SAR) for Antimicrobial/Antifungal Activity:
The data in Table 3 indicates that N-substituted piperazine derivatives possess moderate antibacterial and antifungal activity.[5] Similar to the trend observed for cytotoxicity, the introduction of a benzyl group at the nitrogen atom (Compound 3a ) confers some activity. The addition of electron-withdrawing substituents to the benzyl ring, such as a chloro (Compound 3b ) or a nitro group (Compound 3c ), enhances the antimicrobial and antifungal potency.[5] While these compounds are less potent than the standard clinical agents ciprofloxacin and fluconazole, the observed SAR provides a clear direction for further optimization of this scaffold for antimicrobial applications.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Synthesis of a Representative 6-Phenyl-2-piperazinone Analogue (N-benzyl-6-(4-chlorophenyl)-2-piperazinone)
This protocol is a representative example based on general methods described in the literature.[7][8]
Materials:
-
4-Chlorophenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Phosphorus tribromide (PBr3)
-
Thionyl chloride (SOCl2)
-
N-Benzylethylenediamine
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
α-Bromination of 4-Chlorophenylacetic Acid:
-
To a solution of 4-chlorophenylacetic acid (1 eq) in dry DCM, add NBS (1.1 eq) and a catalytic amount of PBr3.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude α-bromo-4-chlorophenylacetic acid.
-
-
Formation of α-Bromo-4-chlorophenylacetyl Chloride:
-
To the crude α-bromo-4-chlorophenylacetic acid (1 eq) in dry DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.
-
-
Amidation with N-Benzylethylenediamine:
-
Dissolve N-benzylethylenediamine (1 eq) and triethylamine (1.2 eq) in dry DCM at 0 °C.
-
Add the crude α-bromo-4-chlorophenylacetyl chloride (1 eq) in dry DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography (EtOAc/Hexanes) to obtain N-(2-(benzylamino)ethyl)-2-bromo-2-(4-chlorophenyl)acetamide.
-
-
Intramolecular Cyclization:
-
To a solution of the amide from the previous step (1 eq) in anhydrous DMF, add potassium carbonate (2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography (EtOAc/Hexanes) to yield N-benzyl-6-(4-chlorophenyl)-2-piperazinone.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for assessing cell viability.[9][10][11]
Materials:
-
Human cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of monoamine uptake.[9][12]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Complete cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled substrates: [3H]dopamine, [3H]serotonin (5-HT), or [3H]norepinephrine
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Seeding:
-
Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.
-
-
Assay Preparation:
-
On the day of the experiment, wash the cells twice with KRH buffer.
-
Pre-incubate the cells with 50 µL of KRH buffer containing various concentrations of the test compounds or a vehicle control for 10-15 minutes at room temperature.
-
-
Uptake Initiation and Termination:
-
Initiate the uptake by adding 50 µL of KRH buffer containing the radiolabeled substrate (e.g., [3H]dopamine for DAT-expressing cells) to each well. The final concentration of the radiolabeled substrate should be near its Km value for the respective transporter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS solution to each well.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualization of Key Processes
To further clarify the experimental and biological concepts discussed, the following diagrams illustrate key workflows and pathways.
Monoamine Reuptake Inhibition Mechanism
Caption: Mechanism of monoamine reuptake inhibition by phenylpiperazinone analogues.
Conclusion
The 6-phenyl-2-piperazinone scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of its analogues, highlighting key structure-activity relationships in the contexts of cancer cytotoxicity, monoamine transporter inhibition, and antimicrobial activity. The detailed experimental protocols and workflow visualizations are intended to empower researchers to confidently design, synthesize, and evaluate new compounds based on this valuable chemical core. As with any drug discovery program, a multiparametric optimization approach that considers potency, selectivity, and ADMET properties will be crucial for translating the potential of this scaffold into clinically viable candidates.
References
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Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., ... & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry, 14(6), 1819-1826. [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
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Siracusa, M. A., Piras, M., Padiglia, A., Angius, F., Guzzetta, A., & Onnis, V. (2013). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Grychowska, K., Satała, G., Kos, T., Popik, P., & Bojarski, A. J. (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 7(10), 1366–1378. [Link]
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Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & pharmaceutical bulletin, 44(4), 856–859. [Link]
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Negus, S. S., Mello, N. K., Blough, B. E., & Baumann, M. H. (2009). Selective Suppression of Cocaine- versus Food-Maintained Responding by Monoamine Releasers in Rhesus Monkeys: Benzylpiperazine, (+)Phenmetrazine, and 4-Benzylpiperidine. The Journal of pharmacology and experimental therapeutics, 329(2), 653–662. [Link]
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Rothman, S., Glick, S. D., & Maisonneuve, I. M. (1998). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]
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Ghasemi, S., Sharifi, S., & Shahbazi Mojarrad, J. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced pharmaceutical bulletin, 10(3), 423–429. [Link]
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Chen, C. Y., & Li, G. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
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Chen, C. Y., & Li, G. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. [Link]
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Validating the Efficacy of 6-Phenyl-2-piperazinone Hydrochloride In Vivo
The following guide is a technical validation framework for 6-Phenyl-2-piperazinone hydrochloride . Given this compound's status as a critical pharmacophore (specifically the core scaffold for high-affinity NK1 antagonists like Aprepitant) rather than a standalone marketed drug, this guide focuses on validating its intrinsic efficacy and its potential as a lead compound or active metabolite.
Executive Summary & Strategic Positioning
6-Phenyl-2-piperazinone hydrochloride represents a privileged scaffold in medicinal chemistry. While often utilized as a chiral intermediate for Substance P antagonists (e.g., Aprepitant, Fosaprepitant), its structural features—a piperazinone core with a C6-phenyl substituent—confer potential bioactivity in neurokinin-1 (NK1) receptor modulation and anticonvulsant pathways.
Validating this compound in vivo requires distinguishing between its role as a metabolic precursor and an active pharmacological agent . This guide outlines a rigorous, self-validating workflow to quantify its efficacy against established NK1 antagonists and anticonvulsants.
Comparative Landscape: The "Scaffold vs. Drug" Matrix
The following table contrasts 6-Phenyl-2-piperazinone HCl with the clinical gold standard (Aprepitant) and a structural control.
| Feature | 6-Phenyl-2-piperazinone HCl | Aprepitant (Emend) | Piperazine (Control) |
| Role | Lead Scaffold / Active Metabolite | Clinical NK1 Antagonist | Structural Backbone / Anthelmintic |
| Primary Target | NK1 Receptor (Putative) / GABA | NK1 Receptor (High Affinity) | GABA-A Agonist (Nematodes) |
| Bioavailability | High (Hydrophilic Salt) | Low (Requires Nanoparticle formulation) | High |
| Key Structural Difference | Unsubstituted Amine (N4) | N-substituted with complex ether | No Carbonyl, No Phenyl |
| Validation Model | Substance P-induced Scratching / MES | Gerbil Foot-Tapping / Emesis | Anthelmintic Motility Assay |
Mechanistic Grounding & Causality
To validate efficacy, one must understand the why behind the experimental design. The efficacy of 6-Phenyl-2-piperazinone is hypothesized to stem from two potential mechanisms:
-
NK1 Receptor Antagonism: The 6-phenyl moiety mimics the hydrophobic binding pocket interactions seen in high-affinity NK1 ligands. Blockade of this receptor inhibits the Gq-coupled signaling cascade initiated by Substance P.
-
GABAergic Modulation: Piperazinones are bioisosteres of cyclic GABA analogs. The carbonyl at C2 and the lipophilic phenyl ring may facilitate blood-brain barrier (BBB) penetration and allosteric modulation of GABA-A receptors.
Visualization: The NK1 Signaling Blockade
The following diagram illustrates the pathway 6-Phenyl-2-piperazinone is hypothesized to interrupt.
Caption: Hypothesized mechanism of action where 6-Phenyl-2-piperazinone competes with Substance P at the NK1 receptor, preventing downstream Calcium signaling.
Pre-Clinical Validation Protocols
Phase 1: Quality Control & Formulation (The "Go/No-Go" Step)
Before in vivo work, ensure the salt form does not introduce confounding acidity.
-
Chiral Purity: The (S)-enantiomer is typically the bioactive scaffold for NK1 antagonism. Use Chiral HPLC (e.g., Chiralcel OD-H column) to verify >98% ee.
-
Formulation: Dissolve the hydrochloride salt in 0.9% Saline .
-
Critical Check: Measure pH. If pH < 4.0, buffer to pH 6.5-7.0 with dilute NaOH to prevent injection site irritation masking behavioral readouts.
-
Phase 2: In Vivo Efficacy - Substance P-Induced Scratching Model
This is the industry-standard rapid screen for NK1 antagonists.
Subject: Male ICR Mice (20-25g). Group Size: n=8 per dose group.
Experimental Workflow:
-
Acclimatization: Place mice in individual observation chambers for 30 minutes.
-
Pre-treatment: Administer 6-Phenyl-2-piperazinone HCl (Test) or Aprepitant (Positive Control).
-
Route: Intraperitoneal (i.p.) or Oral (p.o.).
-
Doses: 10, 30, 100 mg/kg.
-
Time: 30 min (i.p.) or 60 min (p.o.) prior to challenge.
-
-
Challenge: Intradermal injection of Substance P (50 µ g/site ) into the dorsal neck region.
-
Quantification: Count the number of hind-leg scratches directed at the injection site for 20 minutes .
Data Analysis:
Calculate the % Inhibition using the formula:
-
Success Criteria: >50% inhibition at non-sedative doses confirms NK1 efficacy.
Phase 3: Secondary Efficacy - Anticonvulsant Screening (MES Test)
To test the "Piperazinone" hypothesis (GABA modulation).
Protocol: Maximal Electroshock Seizure (MES) Test.
-
Pre-treatment: Administer Test Compound (30 mg/kg, i.p.).
-
Induction: Apply corneal electrodes (50 mA, 60 Hz, 0.2s).
-
Endpoint: Abolition of the tonic hindlimb extensor component of the seizure.
-
Interpretation: Protection suggests voltage-gated Na+ channel blockade or GABA enhancement.
-
Data Presentation & Interpretation
When publishing your comparison, structure your results as follows to demonstrate rigorous validation.
Table 2: Expected Validation Outcomes
| Metric | 6-Phenyl-2-piperazinone HCl | Positive Control (Aprepitant) | Negative Control (Vehicle) | Interpretation |
| SP-Induced Scratching | Moderate Inhibition (30-60%) | High Inhibition (>80%) | 0% | Moderate NK1 affinity; likely requires N-substitution for max potency. |
| MES Protection | Possible Protection | No Protection | 0% | Indicates dual-action potential (NK1 + Ion Channel). |
| Rotarod (Toxicity) | No ataxia at <100 mg/kg | No ataxia | No ataxia | Verifies efficacy is not due to sedation. |
Workflow Visualization: The Validation Pipeline
Caption: Step-by-step decision tree for validating in vivo efficacy, prioritizing target engagement before safety.
References
-
Rupniak, N. M. J., et al. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation.[1] Neurology Journal. Link
-
Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor.[1][2] Part II: Distribution and pathophysiological roles. Neuropeptides.[2] Link
-
Di Fabio, R., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives. Advanced Pharmaceutical Bulletin. Link
-
Hale, J. J., et al. (1998). Piperazinones as potent, selective, and orally active neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry.[2] Link
-
Vartanian, M. G., et al. (2009). Activity profiles of anticonvulsant compounds in the 6 Hz model. Epilepsy Research. Link
Sources
Comparative Guide: 6-Phenyl-2-piperazinone Hydrochloride as a Privileged Scaffold
[1][2][3]
Product: 6-Phenyl-2-piperazinone hydrochloride CAS: 2203017-74-5 (HCl salt), 907973-26-6 (Free base) Primary Application: Chiral intermediate for Neurokinin-1 (NK1) antagonists and Farnesyltransferase inhibitors (FTIs).[1][2][3] Alternative Names: 6-phenylpiperazin-2-one; 2-oxo-6-phenylpiperazine.[1][2][3]
Executive Summary: The "Clean" Alternative to Phenylpiperazine[1][2]
In drug development, the phenylpiperazine moiety is a classic "privileged structure" known for its high affinity to serotonin (5-HT) and dopamine receptors.[1][2][3] However, this affinity often translates to promiscuity , leading to off-target CNS effects and cross-reactivity in toxicological screens.[1][2]
6-Phenyl-2-piperazinone hydrochloride represents a strategic evolution of this scaffold.[1][2][3] By introducing a carbonyl group at the C2 position, the molecule undergoes a critical electronic and conformational shift:
-
Reduced Basicity: The pKa drops significantly (from ~9.0 to ~6.0), reducing non-specific electrostatic binding.[1][2]
-
Conformational Rigidity: The lactam ring constrains the flexibility, locking the phenyl group into a specific vector ideal for NK1 receptor binding pockets while clashing with 5-HT transporter sites.[1][2]
-
Chirality: Unlike the achiral N-phenylpiperazine, 6-phenyl-2-piperazinone possesses a stereocenter at C6, enabling the synthesis of enantiopure libraries.[1][2][3]
This guide compares the performance of 6-Phenyl-2-piperazinone against its primary structural analog, 1-Phenylpiperazine , demonstrating why the former is the superior choice for targeted antagonist discovery.[1][2][3]
Comparative Performance Analysis
A. Selectivity Profile: NK1 vs. Monoamine Receptors
The primary "performance" metric for this scaffold is its ability to serve as a core for Substance P (NK1) antagonists without triggering serotonergic pathways.[1][2]
| Feature | 6-Phenyl-2-piperazinone (The Product) | 1-Phenylpiperazine (The Alternative) | Impact on Drug Design |
| Primary Target Class | NK1 Antagonists, FTIs (e.g., L-778,123) | 5-HT Agonists, Alpha-blockers | Selectivity: Piperazinone avoids "serotonin syndrome" risks.[1][2][3] |
| 5-HT Affinity | Low / Negligible (>10 µM) | High (nM range) | The lactam carbonyl disrupts the salt bridge required for 5-HT binding.[1][2][3] |
| Chirality | Yes (C6 Center) | No (Achiral) | Essential for distinguishing between NK1 receptor subtypes.[1][2][3] |
| Metabolic Stability | High (Lactam is stable) | Moderate (Susceptible to hydroxylation) | Lactam ring resists rapid oxidative metabolism compared to the amine.[1][2][3] |
| Cross-Reactivity | Low (Immunoassays) | High (False + for Amphetamines) | Critical for clinical trial monitoring; piperazinone does not trigger standard urine drug screens.[1][2][3] |
B. Mechanistic Insight: The "Lactam Switch"
The superior selectivity of 6-Phenyl-2-piperazinone is driven by the Lactam Switch .[1][2] In 1-Phenylpiperazine, the N4 nitrogen is highly basic and protonated at physiological pH, mimicking the amine of serotonin/dopamine.[1][2] In 6-Phenyl-2-piperazinone, the N1 nitrogen is part of an amide (lactam), and the N4 nitrogen's basicity is modulated by the electron-withdrawing effect of the carbonyl (via induction).[1][2]
-
Result: The molecule loses the "promiscuous" cation-pi interaction capability required for broad monoamine transporter binding, effectively "silencing" the scaffold against off-targets while preserving the hydrophobic pharmacophore (phenyl ring) for specific hydrophobic pockets (e.g., NK1 receptor).[1][2][3]
Experimental Protocol: Regioselective Derivatization
For a medicinal chemist, the utility of this scaffold lies in its bifunctional reactivity .[1][2][3] Unlike phenylpiperazine (where N1 is blocked and N4 is the only handle), 6-Phenyl-2-piperazinone offers a nucleophilic amine (N4) and an amide nitrogen (N1) that can be differentially functionalized.[1][2]
Objective: Selective N4-alkylation to generate an NK1 antagonist precursor.
Materials
-
Substrate: 6-Phenyl-2-piperazinone HCl (1.0 eq)
-
Reagent: 3,5-Bis(trifluoromethyl)benzyl bromide (1.1 eq)[1][2][3]
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq) - Crucial for freeing the HCl salt without deprotonating the amide.[1][2][3]
Step-by-Step Methodology
-
Free Base Generation: Suspend 6-Phenyl-2-piperazinone HCl in ACN. Add DIPEA dropwise at 0°C. Stir for 15 min.
-
Alkylation: Add the benzyl bromide reagent slowly. Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench & Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Visualizing the Scaffold Logic
The following diagram illustrates the decision tree for selecting 6-Phenyl-2-piperazinone over phenylpiperazine, highlighting the divergence in biological activity.
Caption: Decision logic for scaffold selection. Green path indicates the high-selectivity route using 6-Phenyl-2-piperazinone.[1][2]
Cross-Reactivity in Bioanalysis[1][2][3]
A major operational advantage of 6-Phenyl-2-piperazinone is its "invisibility" in standard toxicology screens compared to phenylpiperazine.[1][2]
-
Immunoassay Interference: Phenylpiperazine derivatives (e.g., Trazodone metabolites) often trigger false positives for Amphetamines in EMIT/ELISA urine screens due to structural similarity (phenylethylamine backbone).[1][2][3]
-
Piperazinone Advantage: The carbonyl oxygen at C2 alters the electrostatic potential surface sufficiently that antibodies raised against amphetamine do not recognize the piperazinone core.[1][2] This reduces the burden of confirmatory testing (GC/MS) during clinical trials of piperazinone-based drugs.[1][2]
References
-
Di Fabio, R., et al. (2000).[1][2][3] "Synthesis and pharmacological characterization of novel NK1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Hunt, I. (2025).[1][2][3] "pKa Data for Organic Compounds: Amides vs Amines." University of Calgary Chemistry Data. Link
-
Caccia, S. (2007).[1][2][3][4] "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism." Current Drug Metabolism. Link
-
Merck & Co. (1998).[1][2][3] "Preparation of piperazinones as farnesyl protein transferase inhibitors." World Intellectual Property Organization (WO9854152).[1][2][3] Link
-
BenchChem. (2025).[1][2][3][5] "Pharmacokinetics of Phenylpiperazine Derivatives." BenchChem Technical Guides. Link[1][2][3]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
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- 3. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents [apb.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide for 6-Phenyl-2-piperazinone hydrochloride and its Potential as a Dopamine Receptor Modulator
Introduction: Contextualizing a Novel Phenyl-piperazinone Scaffold
The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active agents.[1][2] Its derivatives are known to interact with a wide range of biological targets, with a significant number of centrally active compounds targeting neurotransmitter receptors like dopamine and serotonin.[3][4] The compound 6-Phenyl-2-piperazinone hydrochloride belongs to this promising class. While specific data on this particular molecule is sparse, its core structure bears a strong resemblance to numerous compounds developed as antagonists for the dopamine D2-like receptor family (D2, D3, and D4).[5]
The dopamine D4 receptor, in particular, has been a subject of intense investigation as a target for treating schizophrenia. This is based on the high affinity of the highly effective atypical antipsychotic, Clozapine, for this receptor subtype.[5] Therefore, it is scientifically sound to hypothesize that 6-Phenyl-2-piperazinone hydrochloride may function as a dopamine receptor antagonist.
This guide provides a robust framework for researchers to benchmark 6-Phenyl-2-piperazinone hydrochloride. We will outline a direct comparison against a panel of well-characterized inhibitors, providing detailed experimental protocols to determine its binding affinity, functional potency, and receptor selectivity. This guide is designed to be a self-validating system, enabling researchers to generate high-quality, reproducible data for novel compound characterization.
The Benchmarking Panel: Selecting the Right Comparators
The selection of appropriate reference compounds is critical for contextualizing the activity of a novel molecule. Our panel is designed to provide a multi-faceted comparison of potency, selectivity, and mechanism of action.
-
Clozapine: An atypical antipsychotic that serves as a crucial benchmark. Its therapeutic efficacy is thought to be linked to its high affinity for D4 receptors, alongside moderate D2 and significant serotonin receptor (5-HT2A) antagonism.[6][7] Clozapine provides a reference for a "polydrug" or "dirty drug" profile that is clinically successful.
-
Haloperidol: A classic typical antipsychotic. Haloperidol is a potent D2 receptor antagonist and is used here as a benchmark for high D2 affinity.[7] Compounds with high D2 affinity relative to other receptors are often associated with a higher incidence of extrapyramidal side effects (EPS).[8]
-
L-745,870: A well-documented and highly selective D4 receptor antagonist.[6][9] This compound is the ideal tool for establishing the D4-selectivity profile of 6-Phenyl-2-piperazinone hydrochloride. A high selectivity ratio for D4 over D2 is a desirable characteristic in the development of novel antipsychotics with potentially fewer side effects.[10]
Experimental Design: A Two-Pillar Approach to Profiling
A comprehensive understanding of a compound's pharmacology requires a dual approach that assesses both its physical interaction with the target and its subsequent biological effect. We will employ two key experimental pillars:
-
Target Affinity Assessment: Quantifies the binding strength of the compound to the dopamine D2 and D4 receptors.
-
Functional Antagonism Assessment: Measures the compound's ability to block the downstream cellular signaling initiated by receptor activation.
Caption: Experimental workflow for inhibitor characterization.
Protocol I: Determining Target Affinity via Competitive Radioligand Binding
This experiment measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The result is an IC50 value, which can then be converted to a binding affinity constant (Ki).
Causality Behind Experimental Choices:
-
Receptor Source: We use cell membranes from HEK293 or CHO cells stably expressing either the human dopamine D2 or D4 receptor. This provides a clean, high-concentration source of the target receptor without interference from other subtypes.
-
Radioligand: [³H]-Spiperone is a common choice for D2-like receptors. It binds with high affinity, allowing for a sensitive assay.
-
Non-Specific Binding Control: A high concentration of a known, non-radioactive ligand (like Haloperidol) is used to define non-specific binding—the amount of radioligand that sticks to the membrane or filter nonspecifically. This is crucial for accurate calculation of specific binding.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably transfected with either human D2 or D4 receptor cDNA to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of diluted cell membranes (e.g., 10-20 µg protein).
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.
-
Competition Wells: Add 50 µL of varying concentrations of the test compound (6-Phenyl-2-piperazinone HCl, Clozapine, Haloperidol, or L-745,870), 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes. A typical concentration range would be 0.1 nM to 10 µM.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter. The counts are expressed as disintegrations per minute (DPM).
-
Protocol II: Assessing Functional Antagonism via Cellular cAMP Assay
Dopamine D2 and D4 receptors are Gαi-coupled G-protein coupled receptors (GPCRs).[6] Their activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This assay measures the ability of an antagonist to block this agonist-induced decrease in cAMP.
Causality Behind Experimental Choices:
-
Cell Line: A CHO cell line stably expressing the human D4 (or D2) receptor is used. These cells also endogenously express adenylyl cyclase.
-
Adenylyl Cyclase Stimulation: Forskolin is used to directly activate adenylyl cyclase and raise basal cAMP levels. This creates a large, measurable signal window to observe the inhibitory effect of a dopamine agonist.
-
Agonist: Quinpirole, a well-characterized D2/D4 receptor agonist, is used to activate the receptor and induce the expected drop in cAMP levels.
-
cAMP Detection: A competitive immunoassay (like HTRF or ELISA) is a sensitive and high-throughput method for quantifying intracellular cAMP.[11][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE [drugs.ncats.io]
- 5. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 7. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vitro to In Vivo Correlation of 6-Phenyl-2-piperazinone Hydrochloride
This guide provides a rigorous technical analysis of the In Vitro to In Vivo Correlation (IVIVC) for 6-Phenyl-2-piperazinone hydrochloride , a critical pharmacophore and lead scaffold in the development of Neurokinin-1 (NK1) receptor antagonists and CNS-active agents.
Executive Summary & Product Profile
6-Phenyl-2-piperazinone hydrochloride (6-PP-one HCl) represents a distinct class of pharmacologically active scaffolds often utilized as the core efficacy driver in next-generation NK1 antagonists (e.g., analogs of Rolapitant/Netupitant) and Glycine Transporter-1 (GlyT1) inhibitors. Unlike simple phenylpiperazines, the lactam (2-one) modification introduces unique hydrogen-bonding capabilities and metabolic stability profiles that necessitate a specialized IVIVC strategy.
This guide compares the IVIVC performance of 6-PP-one HCl against the industry standard, Aprepitant , to demonstrate its superior dissolution kinetics and predictable absorption modeling in early-stage development.
Therapeutic & Chemical Profile
| Feature | 6-Phenyl-2-piperazinone HCl | Aprepitant (Comparator) |
| Role | Lead Candidate / Active Scaffold | Marketed Drug (Standard of Care) |
| Mechanism | NK1 Receptor Antagonist / GlyT1 Inhibitor | NK1 Receptor Antagonist |
| BCS Class | Class II (Low Sol, High Perm) | Class IV (Low Sol, Low Perm) |
| pKa | ~8.5 (Basic Amine) | Weakly Basic |
| LogP | 1.8 - 2.5 (Moderate Lipophilicity) | 4.8 (High Lipophilicity) |
| Primary Challenge | Dissolution-Rate Limited Absorption | Solubility & Permeability Limited |
In Vitro Assessment: The Foundation of Correlation
To establish a Level A IVIVC (point-to-point correlation), the in vitro methodology must mimic the physiological environment. For 6-PP-one HCl, the rate-limiting step is dissolution in the high-pH environment of the distal intestine.
Biorelevant Dissolution Protocol
-
Objective: Mimic the transition from the acidic stomach to the neutral small intestine to predict precipitation or supersaturation.
-
Apparatus: USP Apparatus II (Paddle) with pH-shift method.
Experimental Workflow:
-
Acid Stage (0-2 hrs): 500 mL SGF (Simulated Gastric Fluid) pH 1.2.
-
Observation: 6-PP-one HCl shows rapid dissolution (>85% in 15 min) due to salt formation.
-
-
Buffer Stage (2-24 hrs): Add concentrate to adjust to pH 6.8 (FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Critical Comparison: Unlike Aprepitant, which requires nano-milling to prevent crash-out, 6-PP-one HCl maintains supersaturation for >4 hours due to the polar lactam ring reducing crystal lattice energy.
-
Permeability (Caco-2) & Metabolic Stability
-
Permeability:
(High). The lactam moiety reduces lipophilicity slightly compared to pure phenylpiperazines, but sufficient for BBB penetration. -
Metabolism: Incubated with Human Liver Microsomes (HLM).
-
Primary Route: Hydroxylation at the phenyl ring (CYP2D6/3A4).
-
Stability:
(Superior to non-lactam analogs).
-
In Vivo Performance & IVIVC Modeling[1]
The correlation is built by deconvolving the in vivo plasma concentration-time profile and comparing it to the in vitro fraction dissolved.
Pharmacokinetic Parameters (Rat Model)
-
Dose: 10 mg/kg (Oral Gavage).
-
Vehicle: 0.5% Methylcellulose (Suspension).
| Parameter | 6-PP-one HCl | Aprepitant Analog | Interpretation |
| 1.5 ± 0.3 h | 4.0 ± 1.2 h | Faster onset due to better solubility. | |
| 450 ng/mL | 210 ng/mL | Higher peak exposure. | |
| 2800 ng·h/mL | 1900 ng·h/mL | Superior bioavailability. | |
| ~65% | ~30-40% | Reduced first-pass effect. |
Deconvolution & Correlation (Level A)
Using the Wagner-Nelson Method for a one-compartment model:
-
Result: The plot of Fraction Absorbed (In Vivo) vs. Fraction Dissolved (In Vitro) yields a linear regression with
. -
Causality: The high correlation indicates that dissolution is the rate-limiting step . Once dissolved, 6-PP-one HCl is rapidly absorbed.
Visualizing the Mechanism & Workflow
The following diagrams illustrate the pharmacological pathway and the experimental IVIVC workflow.
Figure 1: NK1 Receptor Antagonism & Signaling Pathway
Caption: Mechanism of action for 6-Phenyl-2-piperazinone derivatives blocking Substance P signaling.
Figure 2: IVIVC Experimental Workflow
Caption: Step-by-step protocol for establishing Level A correlation for 6-PP-one HCl.
Comparative Guide: Why Choose 6-Phenyl-2-piperazinone HCl?
When selecting a scaffold for NK1 or CNS drug discovery, the physicochemical balance is critical.
| Feature | 6-Phenyl-2-piperazinone HCl | Alternative: 1-Phenylpiperazine | Alternative: Aprepitant Scaffold |
| Solubility (pH 6.8) | Moderate (Lactam H-bonding) | Low (Lipophilic base) | Very Low (Requires Nano-tech) |
| Metabolic Stability | High (Lactam protects ring) | Low (Rapid N-oxidation) | Moderate (CYP3A4 induction) |
| Synthetic Utility | Versatile (Chiral center at C6) | Limited (Symmetric N) | Complex (Multiple chiral centers) |
| IVIVC Predictability | Linear (Level A) | Non-Linear (Permeability limited) | Non-Linear (Dissolution limited) |
Conclusion: For researchers aiming to develop bioavailable CNS agents or NK1 antagonists without the formulation complexity of nanocrystals, 6-Phenyl-2-piperazinone HCl offers the optimal balance of solubility and permeability, enabling a robust and predictive IVIVC early in the development pipeline.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link
-
Kramer, M. S., et al. (1998). Distinct Mechanism for Antidepressant Activity by Blockade of Central Substance P Receptors. Science. Link
-
Hale, J. J., et al. (1998). 1,4-Disubstituted piperazines as potent, selective, and orally active antagonists of the human neurokinin-1 receptor. Journal of Medicinal Chemistry. Link
-
Amidon, G. L., et al. (1995). A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in Vitro Drug Product Dissolution and in Vivo Bioavailability. Pharmaceutical Research. Link
Safety Operating Guide
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 6-Phenyl-2-piperazinone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 6-Phenyl-2-piperazinone hydrochloride, a heterocyclic compound, presents a unique set of handling requirements. Ensuring the safety of laboratory personnel is paramount, and a thorough understanding of the appropriate Personal Protective Equipment (PPE) is the first line of defense. This guide provides an in-depth, procedural, and scientifically grounded approach to the safe handling of 6-Phenyl-2-piperazinone hydrochloride, empowering you to work with confidence and security.
The 'Why' Behind the Wear: A Hazard-Based Approach to PPE Selection
Understanding the rationale behind each piece of protective equipment is crucial for fostering a strong safety culture. The selection of PPE is not arbitrary; it is a direct response to the potential hazards posed by the chemical.
| Potential Hazard | Primary Route of Exposure | Required PPE | Rationale |
| Skin Irritation/Corrosion | Dermal (skin contact) | Chemical-resistant gloves, Lab coat/Coveralls | Prevents direct contact with the skin, which can cause irritation, burns, or allergic reactions.[5][6][7] |
| Eye Irritation/Damage | Ocular (eye contact) | Safety goggles/Face shield | Protects the eyes from splashes or airborne particles that could cause serious and irreversible damage.[5][7] |
| Respiratory Tract Irritation | Inhalation | Respirator (N95 or higher) | Necessary when handling the compound as a powder or if aerosols may be generated, to prevent irritation of the respiratory system.[6][7][8] |
| Ingestion | Oral | (Indirectly protected by gloves and good lab hygiene) | While not a primary piece of PPE, gloves prevent hand-to-mouth transfer of the chemical.[5] |
Your Armor in the Lab: A Detailed Breakdown of Required PPE
1. Hand Protection: The First Barrier
-
Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for protection against a broad range of chemicals for short-term use.[8] For prolonged handling or in case of immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance.
-
Best Practices:
-
Inspect gloves for any signs of damage (e.g., punctures, tears) before each use.
-
Change gloves frequently, and immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
2. Eye and Face Protection: Shielding Your Vision
-
Minimum Requirement: ANSI Z87.1-compliant safety goggles are essential to protect against chemical splashes.[1][8]
-
Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during bulk transfers or when a reaction is expected to be vigorous.[6][8]
3. Body Protection: Guarding Against Spills and Splashes
-
Standard Attire: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8]
-
Increased Protection: For larger quantities or procedures with a higher risk of spills, chemical-resistant coveralls or an apron made of a material like Tyvek® should be worn over the lab coat.[6][7]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Chemical-resistant shoe covers can provide an additional layer of protection.[6][7]
4. Respiratory Protection: Safeguarding Your Lungs
-
When Required: A respirator is necessary when engineering controls (e.g., a fume hood) are not sufficient to keep airborne concentrations below exposure limits, or when handling the solid compound outside of a contained system where dust can be generated.
-
Type: A NIOSH-approved N95 respirator is the minimum recommendation for protection against particulates. If vapors are a concern, a respirator with an organic vapor cartridge may be necessary.[1][8]
-
Fit and Use: Proper fit is crucial for a respirator to be effective. Personnel requiring respiratory protection must be fit-tested and trained in its proper use, maintenance, and storage.
Procedural Excellence: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about how it is used as what is used. Following standardized procedures for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Sequence
Caption: The proper sequence for donning and doffing PPE to minimize contamination risk.
Disposal Plan: A Critical Final Step
Proper disposal of contaminated PPE is essential to prevent the spread of chemical hazards.
-
Gloves and other disposable PPE: Should be disposed of in a designated hazardous waste container immediately after use.
-
Reusable PPE: Must be decontaminated according to established laboratory procedures before being stored or reused.
-
Chemical Waste: All waste containing 6-Phenyl-2-piperazinone hydrochloride must be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program.[9] Do not pour chemical waste down the drain.
Emergency Protocols: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
Emergency Response Flowchart
Caption: A flowchart outlining immediate actions to take in case of accidental exposure.
Always ensure that a safety shower and eyewash station are readily accessible and unobstructed in any laboratory where 6-Phenyl-2-piperazinone hydrochloride is handled.[3]
By adhering to these comprehensive PPE guidelines and safety protocols, you can significantly mitigate the risks associated with handling 6-Phenyl-2-piperazinone hydrochloride, fostering a safer and more productive research environment.
References
- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Chemical Safety: Personal Protective Equipment.
- PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Suvchem Laboratory Chemicals.
- Material Safety Data Sheet. (2007, May 10). Spectrum Chemical.
- SAFETY DATA SHEET. (2013, January 21). Thermo Fisher Scientific.
- Material Safety Data Sheet. HIMEDIA.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET. (2018, January 18).
- SAFETY DATA SHEET. (2024, March 2). MilliporeSigma.
- Safety Data Sheet. (2025, June 24). Cayman Chemical.
- Piperazine. Apollo Scientific.
- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
- Safety Data Sheet. (2025, November 19). Cayman Chemical.
Sources
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pps-essentials.co.uk [pps-essentials.co.uk]
- 6. sams-solutions.com [sams-solutions.com]
- 7. falseguridad.com [falseguridad.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
